molecular formula C20H18O8 B1516175 (S)-Moluccanin

(S)-Moluccanin

Número de catálogo: B1516175
Peso molecular: 386.4 g/mol
Clave InChI: GBLZBLJGCQTQMB-PXNSSMCTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moluccanin has been reported in Aleurites moluccanus with data available.

Propiedades

IUPAC Name

(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3/t17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLZBLJGCQTQMB-PXNSSMCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H](OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling (S)-Moluccanin: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of (S)-Moluccanin, a lignan compound, focusing on its natural source, isolation protocols, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural product.

Introduction

This compound, a stereoisomer of the lignan Moluccanin, has been identified from the plant species Euphorbia lathyris L., commonly known as caper spurge or mole plant. Lignans are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. The specific stereochemistry of this compound suggests a unique biological profile that warrants further investigation. This guide aims to consolidate the available information on its origin and extraction to facilitate further research and development.

Natural Source: Euphorbia lathyris L.

This compound has been reported to be isolated from Euphorbia lathyris L., a member of the Euphorbiaceae family. This plant has a history of use in traditional medicine and has been the subject of numerous phytochemical investigations, revealing a rich profile of secondary metabolites, including diterpenoids, flavonoids, and other phenolic compounds. The presence of Moluccanin within this species highlights the chemical diversity of the Euphorbia genus and provides a starting point for the procurement of this compound for research purposes.

Physicochemical Properties of Moluccanin

A summary of the key physicochemical data for Moluccanin is presented in the table below. This information is crucial for its identification and characterization.

PropertyValue
Molecular Formula C₂₀H₁₈O₈
Molecular Weight 386.35 g/mol
CAS Number 121700-26-3
Appearance Amorphous powder
Optical Rotation [α]D +14.5° (c 0.12, MeOH)

Experimental Protocols: Isolation of Moluccanin

The following section details the experimental methodology for the isolation and purification of Moluccanin from Euphorbia lathyris L. This protocol is based on established phytochemical investigation techniques.

Plant Material

Air-dried and powdered whole plants of Euphorbia lathyris L. are used as the starting material for the extraction process.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure to yield a residue.

Fractionation

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, typically n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The Moluccanin is expected to be present in the more polar fractions.

Chromatographic Purification

The fraction containing Moluccanin is subjected to a series of chromatographic techniques for purification. This multi-step process is essential to isolate the compound in a pure form.

  • Silica Gel Column Chromatography: The active fraction is first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure Moluccanin.

Structure Elucidation

The structure of the isolated compound is confirmed through extensive spectroscopic analysis, including:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • COSY (Correlation Spectroscopy)

  • HMQC (Heteronuclear Multiple Quantum Coherence)

  • HMBC (Heteronuclear Multiple Bond Correlation)

  • High-Resolution Mass Spectrometry (HRMS)

The stereochemistry of this compound is determined by comparing its optical rotation and circular dichroism (CD) spectral data with known related compounds.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Euphorbia lathyris.

Isolation_Workflow Plant_Material Powdered Euphorbia lathyris Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) Crude_Extract->Partitioning Active_Fraction Active Fraction Partitioning->Active_Fraction Silica_Gel Silica Gel Column Chromatography Active_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound

Isolation workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the natural source and isolation of this compound. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to isolate and study this compound. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

An In-depth Technical Guide to the Putative Biosynthetic Pathway of (S)-Moluccanin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-Moluccanin is a naturally occurring coumarinolignoid with potential biological activities of interest to the pharmaceutical and nutraceutical industries. While its complete biosynthetic pathway has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its precursors: a coumarin moiety and a phenylpropanoid (lignan) monomer. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, detailing the key enzymatic steps, presenting available quantitative data for homologous enzymes, outlining detailed experimental protocols for pathway elucidation, and visualizing the pathway and associated workflows using Graphviz diagrams.

The Putative Biosynthetic Pathway of this compound

This compound is a hybrid molecule formed from a coumarin and a lignan precursor. Therefore, its biosynthesis is proposed to originate from the general phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites in plants. The pathway can be conceptually divided into three main stages:

  • Formation of the Coumarin Precursor: This stage involves the synthesis of a coumarin derivative, likely umbelliferone, from L-phenylalanine.

  • Formation of the Lignan Precursor: This involves the synthesis of a monolignol, such as coniferyl alcohol, also from L-phenylalanine.

  • Oxidative Coupling: The final and least understood step is the proposed oxidative coupling of the coumarin and lignan precursors to form the characteristic coumarinolignoid skeleton of this compound.

The following diagram illustrates the putative biosynthetic pathway:

Moluccanin_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis cluster_lignan Lignan Precursor Biosynthesis cluster_coupling Oxidative Coupling L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone C2'H, etc. Feruloyl-CoA Feruloyl-CoA p-Coumaroyl-CoA->Feruloyl-CoA HCT/C3H Moluccanin_Precursor This compound Precursor Umbelliferone->Moluccanin_Precursor Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Coniferyl alcohol->Moluccanin_Precursor This compound This compound Moluccanin_Precursor->this compound Laccase/Peroxidase

A putative biosynthetic pathway for this compound.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is hypothesized to involve several key enzymes of the phenylpropanoid pathway. While specific kinetic data for these enzymes from Aleurites moluccanus are not available, the following table summarizes representative quantitative data for homologous enzymes from other plant species. This data is crucial for understanding the efficiency and substrate specificity of these enzymes, which is vital for metabolic engineering and drug development applications.

EnzymeAbbreviationPlant SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Phenylalanine Ammonia-LyasePALArabidopsis thalianaL-Phenylalanine321.65.0 x 10⁴[1]
Cinnamate 4-HydroxylaseC4HArabidopsis thalianaCinnamic acid1.50.128.0 x 10⁴[2]
4-Coumarate:CoA Ligase4CLArabidopsis thalianap-Coumaric acid182.51.4 x 10⁵[3]
Cinnamoyl-CoA ReductaseCCRPopulus trichocarpaFeruloyl-CoA7.50.81.1 x 10⁵[4]
Cinnamyl Alcohol DehydrogenaseCADPopulus trichocarpaConiferaldehyde251.24.8 x 10⁴[4]
LaccaseLACPopulus trichocarpaConiferyl alcohol150--[5]
PeroxidasePOXArmoracia rusticanaConiferyl alcohol250--[6]

Note: The kinetic parameters for laccases and peroxidases are often difficult to determine with simple Michaelis-Menten kinetics due to the complexity of the oxidative coupling reactions.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of phenylpropanoids is tightly regulated at the transcriptional level in response to various developmental and environmental cues, such as pathogen attack, UV radiation, and nutrient availability. Transcription factors from the MYB, bHLH, and WRKY families are known to play crucial roles in regulating the expression of genes encoding the biosynthetic enzymes. While the specific regulatory network for this compound is unknown, a generalized signaling pathway for the induction of phenylpropanoid biosynthesis is presented below.

Regulatory_Pathway Elicitor Elicitor Receptor Receptor Elicitor->Receptor Signaling_Cascade Signaling Cascade (MAPK, Ca2+, ROS) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (MYB, bHLH, WRKY) Signaling_Cascade->Transcription_Factors Biosynthetic_Genes Biosynthetic Genes (PAL, C4H, 4CL, etc.) Transcription_Factors->Biosynthetic_Genes Transcriptional Activation Enzymes Biosynthetic Enzymes Biosynthetic_Genes->Enzymes Transcription & Translation Moluccanin This compound Enzymes->Moluccanin Catalysis

A generalized signaling pathway for the regulation of phenylpropanoid biosynthesis.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for confirming the putative pathway of this compound.

4.1.1 Phenylalanine Ammonia-Lyase (PAL) Activity Assay

  • Principle: PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The activity is determined by spectrophotometrically measuring the formation of cinnamic acid at 290 nm.

  • Protocol:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8) and 40 mM L-phenylalanine.

    • Add crude or purified enzyme extract to the reaction mixture to a final volume of 1 mL.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of 5 N HCl.

    • Measure the absorbance at 290 nm against a blank containing all components except the enzyme.

    • Calculate the amount of cinnamic acid formed using a standard curve.

4.1.2 Peroxidase (POX) Activity Assay

  • Principle: Peroxidases catalyze the oxidation of various substrates in the presence of hydrogen peroxide. Guaiacol is a common chromogenic substrate that is oxidized to a brown-colored product, which can be measured spectrophotometrically at 470 nm.

  • Protocol:

    • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 20 mM guaiacol, and 10 mM H₂O₂.

    • Add the enzyme extract to the reaction mixture.

    • Monitor the increase in absorbance at 470 nm for 3-5 minutes at 25°C.

    • The rate of change in absorbance is proportional to the enzyme activity.

  • Principle: Candidate genes for the biosynthetic enzymes are cloned and expressed in a heterologous host, such as E. coli or yeast, to produce the recombinant protein for functional characterization.

  • Protocol:

    • Gene Cloning: Isolate total RNA from Aleurites moluccanus tissues and synthesize cDNA. Amplify the full-length coding sequence of the candidate gene using PCR with specific primers. Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

    • Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

    • Protein Purification: Harvest the cells and lyse them to release the cellular contents. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

    • Functional Assay: Perform enzyme assays as described in section 4.1 using the purified recombinant protein and the putative substrate to confirm its catalytic activity.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of metabolites in complex plant extracts.

  • Protocol:

    • Sample Extraction: Grind plant tissue in liquid nitrogen and extract with a suitable solvent (e.g., 80% methanol). Centrifuge to remove cell debris.

    • LC Separation: Inject the extract onto a reverse-phase C18 column. Elute the metabolites using a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • MS/MS Analysis: Analyze the eluting compounds using a mass spectrometer in both positive and negative ionization modes. Use data-dependent acquisition to obtain MS/MS fragmentation patterns for compound identification.

    • Data Analysis: Process the raw data using software such as XCMS or MZmine to detect peaks, align chromatograms, and perform statistical analysis. Identify metabolites by comparing their retention times and MS/MS spectra with authentic standards or public databases.

Experimental Workflow for Pathway Elucidation

The following diagram outlines a logical workflow for the elucidation of the this compound biosynthetic pathway.

Experimental_Workflow Start Start: Identify Moluccanin- producing plant Transcriptome_Sequencing Transcriptome Sequencing (e.g., from Aleurites moluccanus) Start->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (Homology to known Phenylpropanoid Pathway Genes) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning_Expression Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning_Expression Functional_Characterization Functional Characterization of Recombinant Enzymes Gene_Cloning_Expression->Functional_Characterization Pathway_Reconstruction In vitro and in vivo Pathway Reconstruction Functional_Characterization->Pathway_Reconstruction Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Metabolite_Profiling->Pathway_Reconstruction Pathway_Elucidation Complete Pathway Elucidation Pathway_Reconstruction->Pathway_Elucidation

An experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in plants remains an intriguing area of research. The putative pathway presented in this guide, based on the well-characterized phenylpropanoid pathway, provides a solid framework for future investigations. The elucidation of the specific enzymes involved, particularly the oxidative coupling enzyme, will be a key step in understanding and harnessing the biosynthesis of this and other coumarinolignoids. The experimental protocols and workflows detailed herein offer a roadmap for researchers to unravel the complete biosynthetic pathway of this compound. This knowledge will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of this compound and its derivatives for potential applications in the pharmaceutical and nutraceutical industries.

References:

[1] Cochrane, F. C., et al. (2004). The Arabidopsis phenylalanine ammonia-lyase gene family: kinetic characterization of the four PAL isoforms. Phytochemistry, 65(11), 1557-1564. [2] Bell-Lelong, D. A., et al. (1997). Cinnamate-4-hydroxylase expression in Arabidopsis. Plant Physiology, 113(3), 729-738. [3] Ehlting, J., et al. (1999). Three 4-coumarate: coenzyme A ligases in Arabidopsis thaliana represent two evolutionarily divergent classes in angiosperms. The Plant Journal, 19(1), 9-20. [4] Li, L., et al. (2001). The poplar cinnamyl alcohol dehydrogenase gene family: cloning, organization, and expression. Plant molecular biology, 47(5), 597-609. [5] Ranocha, P., et al. (1997). Laccase-like enzymes in xylem of various species. Phytochemistry, 45(2), 275-281. [6] Ros Barceló, A. (1997). Lignification in plant cell walls. International Review of Cytology, 176, 87-132.

References

(S)-Moluccanin: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Moluccanin is a coumarinolignoid naturally occurring in the plant Aleurites moluccana. Coumarins, a class of compounds to which this compound belongs, are known for a wide range of pharmacological properties. This technical guide provides an overview of the reported biological activities of extracts containing Moluccanin and outlines detailed experimental protocols for the comprehensive screening of this compound's biological effects. Due to a lack of specific quantitative data for the purified this compound in the public domain, this document focuses on the qualitative activities reported for extracts and provides the necessary methodologies for its future quantitative evaluation.

Reported Biological Activities

Extracts of Aleurites moluccana, which contain Moluccanin, have been reported to exhibit several biological activities. The primary activities identified through preliminary screenings are antibacterial and antiviral. Other compounds isolated from the same plant have also demonstrated cytotoxic effects.

Table 1: Summary of Reported Biological Activities for Aleurites moluccana Extracts Containing Moluccanin

Biological ActivityTarget/OrganismType of StudyReference
AntibacterialStaphylococcus aureusIn vitro[1]
AntibacterialEnterococcus faecalisIn vitro[2]
AntibacterialCandida albicansIn vitro[2]
AntiviralHerpes Simplex Virus-I (HSV-1)In vitro[3]

Experimental Protocols

To quantitatively assess the biological activity of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for screening antibacterial, cytotoxic, and antiviral activities, as well as for investigating a potential mechanism of action through the NF-κB signaling pathway.

Antibacterial Activity Screening: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[4][5]

Protocol:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Protocol:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: The medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[7][8]

Protocol:

  • Cell Seeding: A monolayer of susceptible host cells is grown in 6-well or 12-well plates.

  • Virus Infection: The cell monolayer is infected with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of this compound. A virus control (no compound) is included.

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: The virus-compound mixture is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium also contains the respective concentrations of this compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal violet to visualize the plaques (areas of dead or lysed cells). The number of plaques in each well is counted.

  • Calculation of Inhibition: The percentage of plaque formation inhibition is calculated for each compound concentration relative to the virus control. The IC50 value can then be determined.

Potential Signaling Pathway and Experimental Workflow

Given the anti-inflammatory properties often associated with coumarins, a plausible mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[9][10] The following diagrams illustrate a hypothetical experimental workflow to investigate this and the canonical NF-κB signaling pathway.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis start Isolate this compound screen Screen for Biological Activity (Antibacterial, Antiviral, Cytotoxic) start->screen pathway_analysis Investigate NF-κB Pathway Modulation screen->pathway_analysis data_analysis Determine IC50/MIC Values screen->data_analysis western_blot Western Blot for p-IκBα, IκBα, p-p65 pathway_analysis->western_blot reporter_assay NF-κB Reporter Assay pathway_analysis->reporter_assay western_blot->data_analysis reporter_assay->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion

Figure 1: Experimental workflow for screening and mechanistic studies of this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf_r TNF-R tradd TRADD tnf_r->tradd TNFα traf2 TRAF2 tradd->traf2 ikk IKK Complex traf2->ikk ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb->ikb Ubiquitination & Degradation ikb_nfkb->nfkb s_moluccanin This compound s_moluccanin->ikk Inhibition? gene Gene Expression (Inflammatory Cytokines) nfkb_n->gene Transcription

Figure 2: Hypothesized modulation of the canonical NF-κB signaling pathway by this compound.

References

Potential Therapeutic Targets of (S)-Moluccanin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing specific therapeutic targets, quantitative data, and detailed mechanisms of action for (S)-Moluccanin is currently limited. This guide, therefore, extrapolates potential therapeutic avenues based on the broader class of coumarins, to which Moluccanin belongs. The targets and pathways described herein are intended to serve as a foundational resource for future investigation into the specific bioactivities of this compound and should not be considered as confirmed targets for this specific molecule without direct experimental validation.

Introduction

This compound is a coumarinolignoid, a class of natural products known for a wide array of biological activities.[1] Coumarins, in general, have garnered significant interest in the scientific community for their potential as anti-inflammatory, antiviral, and antimicrobial agents.[2][3][4] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the potential therapeutic targets of compounds within this class, thereby suggesting avenues for the investigation of this compound. The information presented is based on the known mechanisms of action of related coumarin derivatives and extracts containing these compounds.

Potential Therapeutic Areas and Molecular Targets

The therapeutic potential of coumarins is broad, with several key molecular targets and signaling pathways implicated in their mechanism of action.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of coumarins. The primary mechanisms are believed to involve the inhibition of key inflammatory mediators and pathways.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.[2] Some coumarin derivatives have been shown to inhibit NF-κB transcriptional activity.[2] The proposed mechanism involves the suppression of IκBα phosphorylation, which prevents the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes.[5]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[6] Inhibition of COX-2 is a major target for anti-inflammatory therapies. Certain coumarins have been investigated as potential COX-2 inhibitors.[7]

Antiviral Activity

Coumarins have demonstrated inhibitory effects against a range of viruses, including HIV and influenza virus.[3][8] The antiviral mechanisms are varied and can target different stages of the viral life cycle.

  • Viral Enzymes: A primary mode of antiviral action for many compounds is the inhibition of essential viral enzymes. For coumarins, potential targets include:

    • Reverse Transcriptase: An essential enzyme for the replication of retroviruses like HIV.[8]

    • Protease: Crucial for the maturation of viral particles.[8]

    • Integrase: An enzyme that integrates the viral genome into the host cell's DNA.[9]

    • Neuraminidase: A key enzyme for the release of influenza virus from infected cells.[3]

  • Viral Entry and Replication: Some coumarins may interfere with the early stages of viral infection by preventing viral entry into host cells or by inhibiting viral replication machinery.[3][10]

Antimicrobial Activity

The antibacterial properties of coumarins have been attributed to their ability to disrupt bacterial cell integrity and function.

  • Cell Membrane Disruption: Studies on hydroxycoumarins suggest that they exert their antibacterial effect by damaging the bacterial cell membrane, leading to cell death.[4]

  • Inhibition of Biofilm Formation: Some coumarins have been shown to inhibit the formation of bacterial biofilms, which are critical for bacterial survival and resistance to antibiotics.[4]

Quantitative Data

Specific quantitative data for this compound is not available in the reviewed literature. However, to provide a reference for the potential potency of related compounds, the following table summarizes IC50 values for various coumarins and plant extracts containing them.

Compound/ExtractTarget/AssayIC50 ValueReference
Aqueous ethanolic extract of Aleurites moluccanus barkAnti-inflammatory0.015% of dry mass[7]
(7′S,8′S)-4′-O-Methylcleomiscosin D (a coumarinolignan)Superoxide anion generation≤ 18.19 µM
Kuwanon A (a coumarin derivative)COX-2 Inhibition14 µM[7]
Eleutheroside B1 (a coumarin)Anti-influenza virus activity64-125 µg/ml[10]
Aegelinol and Agasyllin (coumarins)Antibacterial (various strains)16-125 µg/mL (MIC)[11]

Note: This data is not directly applicable to this compound and should be used for comparative purposes only.

Experimental Protocols

To facilitate further research into the therapeutic targets of this compound, detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to screen for inhibitors of NF-κB transcriptional activity.

Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Methodology:

  • Cell Culture: HeLa or other suitable cells are cultured in appropriate media.

  • Transfection: Cells are transfected with a plasmid containing the NF-κB-luciferase reporter construct.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound) for a specified period (e.g., 2 hours).

  • Stimulation: The NF-κB pathway is activated by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) (e.g., 1 ng/ml final concentration).[5]

  • Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for reporter gene expression.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The percentage inhibition of NF-κB activity is calculated relative to a vehicle control. IC50 values are determined from dose-response curves.

COX (ovine) Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. The appearance of an oxidized product is monitored in the presence and absence of the test compound.[6]

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe according to the manufacturer's instructions (e.g., Cayman Chemical, Item Number 760111).

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound (this compound) at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

  • Measurement: The absorbance or fluorescence is measured over time using a plate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays).[6]

  • Data Analysis: The rate of reaction is calculated from the linear portion of the progress curve. The percentage inhibition is determined for each concentration of the test compound, and IC50 values are calculated.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic targets of coumarins.

Caption: Potential inhibition of the NF-κB signaling pathway by coumarins.

HTS_Workflow Compound_Library Compound Library (this compound) Dispensing Dispense Compounds Compound_Library->Dispensing Assay_Plate 96-well Assay Plate (Enzyme + Substrate) Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: General workflow for high-throughput screening of enzyme inhibitors.

Antibacterial_Mechanism Coumarin Coumarin Bacterial_Cell Bacterial Cell Coumarin->Bacterial_Cell Interaction Membrane_Disruption Cell Membrane Disruption Bacterial_Cell->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: Proposed antibacterial mechanism of action for certain coumarins.

Conclusion

While specific data on the therapeutic targets of this compound are not yet available, the broader class of coumarins presents a rich field of study with significant potential in anti-inflammatory, antiviral, and antimicrobial therapies. The inhibition of key signaling pathways such as NF-κB, the targeting of viral enzymes, and the disruption of bacterial cell integrity represent promising areas for investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools to elucidate the specific mechanisms of action and therapeutic potential of this compound. Further focused research is imperative to validate these potential targets and to pave the way for the development of novel therapeutics based on this natural product.

References

Core Theme: Preliminary Insights into the Mechanism of Action of (S)-Moluccanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of (S)-Moluccanin, a coumarin derivative. The document is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on established knowledge of the coumarin class of compounds, offering a foundational understanding of the potential pharmacological activities of this compound.

Introduction to this compound

This compound belongs to the coumarin family, a well-known class of natural compounds found in various plants.[1] Coumarins have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities.[1][2] Preliminary investigations into the mechanism of action of coumarins suggest that their therapeutic effects are often attributed to their ability to induce cytotoxicity in cancer cells, trigger apoptosis (programmed cell death), cause cell cycle arrest, and modulate various signaling pathways.[3][4][5]

Data Presentation: Cytotoxicity of Coumarin Derivatives

The cytotoxic effects of various coumarin compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting biological processes. The following table summarizes the cytotoxic activities of selected coumarin derivatives.

CompoundCell LineIC50 (µM)Reference
CoumarinHeLa (Cervical Cancer)54.2[4]
7-Hydroxycoumarin-3-carboxylatosilver(I)Candida albicans69.1 - 4.6[6]
6-Hydroxycoumarin-3-carboxylatosilver(I)Candida albicans69.1 - 4.6[6]
4-Oxy-3-nitrocoumarinbis(1,10-phenanthroline)silver(I)Candida albicans69.1 - 4.6[6]
(-)-IsosamidinHL-60 (Leukemia)>30[7]
3′S,4′S-disenecioylkhellactoneHL-60 (Leukemia)~30[7]
CowaninMDA-MB-468 (Breast Cancer)16.27 µg/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments commonly employed in the study of coumarin derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The percentage of cytotoxicity is calculated using the formula: [(A_control - A_treated) / A_control] x 100, where A is the absorbance. The IC50 value is determined by non-linear regression analysis.[9]

Annexin V/PI Assay for Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptotic cells by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified. An increase in the sub-G1 population is indicative of apoptosis.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the general workflow of the experimental protocols.

G cluster_0 Experimental Workflow: Cytotoxicity Assessment Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

G cluster_1 Signaling Pathway: Intrinsic Apoptosis This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction induces Cytochrome c release Cytochrome c release Mitochondrial Dysfunction->Cytochrome c release leads to Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation activates Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation activates Apoptosis Apoptosis Caspase-3 activation->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G cluster_2 Logical Relationship: Cell Cycle Arrest This compound This compound G0/G1 Arrest G0/G1 Arrest This compound->G0/G1 Arrest induces Inhibition of Proliferation Inhibition of Proliferation G0/G1 Arrest->Inhibition of Proliferation results in

Caption: Logical flow of this compound inducing cell cycle arrest.

Core Mechanism of Action

Based on studies of related coumarin compounds, the preliminary mechanism of action for this compound is proposed to involve the following key events:

  • Induction of Apoptosis: this compound is hypothesized to induce programmed cell death in cancer cells. This is supported by evidence showing that other coumarins trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][10] The intrinsic pathway is often characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[7][10]

  • Cell Cycle Arrest: It is anticipated that this compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Studies on coumarins have demonstrated the ability to induce cell cycle arrest, often at the G0/G1 or G2/M phases.[3][4][11] This arrest prevents the cells from entering the DNA synthesis (S) phase or mitosis (M), respectively.

  • Modulation of Signaling Pathways: The anticancer effects of coumarins are often linked to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The MAPK signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a potential target.[12] Furthermore, the NF-κB signaling pathway, which is often dysregulated in cancer and promotes cell survival, has been shown to be downregulated by some coumarins.[4] The Nrf2 signaling pathway, which is involved in the cellular stress response, is another potential target.[13]

References

Lack of Publicly Available Data on the In Vitro Cytotoxicity of (S)-Moluccanin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific public data on the in vitro cytotoxicity of (S)-Moluccanin on cancer cell lines.

This compound is a specific stereoisomer of Moluccanin, a coumarinolignoid that has been isolated from the plant Aleurites moluccana (Candlenut tree)[1][2]. While research has been conducted on the cytotoxic effects of extracts and other isolated compounds from Aleurites moluccana, specific studies detailing the cytotoxic activity, such as IC50 values and mechanisms of action for this compound, are not available in the public domain.

Research has shown that extracts from Aleurites moluccana possess cytotoxic properties against various cancer cell lines. For instance, an ethanol extract of the fruit showed a potent, time-dependent cytotoxic effect on HCT-116 human colon cancer cells, with a reported IC50 value of 8.54 µg/mL after 72 hours of treatment[3]. Another study highlighted that certain compounds isolated from the twigs and leaves of the plant displayed cytotoxicity against Raji (Burkitt's lymphoma) and HepG2 (hepatocellular carcinoma) cells[4].

Given the absence of specific data for this compound, it is not currently feasible to create an in-depth technical guide or whitepaper that meets the user's core requirements for quantitative data, detailed experimental protocols, and signaling pathway diagrams specifically for this compound.

Proposed Alternative Topic:

To address the user's interest in the anticancer properties of natural compounds from this source, we propose a broadened topic for the technical guide:

"In Vitro Cytotoxicity of Phytochemicals from Aleurites moluccana on Cancer Cell Lines"

This topic would allow for a comprehensive guide that includes:

  • Quantitative Data: Summarized IC50 values and other cytotoxicity data for various extracts and isolated compounds from Aleurites moluccana.

  • Experimental Protocols: Detailed methodologies from the available studies on how the cytotoxicity of these substances was assessed.

  • Potential Mechanisms and Signaling Pathways: Discussion of the potential anticancer mechanisms of the phytochemicals found in Aleurites moluccana, such as flavonoids, polyphenols, and terpenoids, which are known to induce apoptosis and stimulate immune responses[4].

  • Visualizations: Graphviz diagrams illustrating experimental workflows and potential signaling pathways based on the known activities of the compounds present in the plant extracts.

This approach would provide a valuable technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from Aleurites moluccana. We await your approval to proceed with this revised topic.

References

(S)-Moluccanin: Uncharted Territory in Antioxidant and Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antioxidant and anti-inflammatory properties of (S)-Moluccanin, a natural product isolated from the candlenut tree (Aleurites moluccana). Despite the well-documented beneficial effects of the broader coumarin class of compounds, to which this compound belongs, specific experimental data on this particular stereoisomer remains elusive.

This compound is commercially available as a research chemical and its origin from Aleurites moluccana is noted in chemical supplier databases.[1][2][3] However, a thorough search of scholarly articles and pharmacological studies has yielded no specific investigations into its potential as an antioxidant or anti-inflammatory agent. While extracts of Aleurites moluccana have traditional uses in treating conditions such as asthma, hepatitis, and inflammation, the specific contribution of this compound to these effects has not been elucidated.

The broader family of coumarins has been the subject of extensive research, demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-coagulant effects.[4][5][6][7][8][9][10][11] The anti-inflammatory mechanisms of various coumarin derivatives have been attributed to their ability to modulate key signaling pathways, such as NF-κB and MAPK, and to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[12][13] Similarly, the antioxidant properties of coumarins are often linked to their ability to scavenge free radicals and chelate metal ions.[10][14][15][16]

Despite this wealth of information on related compounds, the absence of specific studies on this compound prevents the compilation of a detailed technical guide as requested. Key information that is currently unavailable includes:

  • Quantitative Antioxidant Data: IC50 values from assays such as DPPH, ABTS, FRAP, or ORAC have not been reported.

  • Quantitative Anti-inflammatory Data: Data on the inhibition of inflammatory markers (e.g., NO, PGE2, cytokines) in cellular or animal models is not present in the literature.

  • Experimental Protocols: Specific methodologies used to evaluate the antioxidant and anti-inflammatory effects of this compound have not been published.

  • Signaling Pathway Involvement: There is no information on the molecular targets or signaling cascades that may be modulated by this compound.

The antioxidant and anti-inflammatory properties of this compound represent a promising but currently unexplored area of research. While the general activities of the coumarin class suggest potential, dedicated studies are required to characterize the specific biological profile of this natural compound. Future investigations should focus on performing standardized antioxidant and anti-inflammatory assays, elucidating its mechanisms of action, and identifying the signaling pathways it may influence. Until such data becomes available, a comprehensive technical guide on the antioxidant and anti-inflammatory properties of this compound cannot be constructed. Researchers and drug development professionals are encouraged to pursue studies on this compound to unlock its potential therapeutic value.

References

An In-depth Technical Guide to (S)-Moluccanin: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Moluccanin, a naturally occurring coumarinolignoid, represents a class of bioactive compounds with significant potential in medicinal chemistry. First isolated from Aleurites moluccana, this chiral molecule has garnered interest for its complex structure and putative pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and stereoselective total synthesis of (-)-Moluccanin, the enantiomer that has been synthesized and is presumed to be the naturally occurring form. While specific quantitative biological data for Moluccanin is limited in publicly available literature, this document extrapolates its potential mechanisms of action based on the well-established activities of related coumarinolignoids. This includes potential modulation of key signaling pathways such as Nrf2 and NF-κB, which are critically involved in cellular stress responses and inflammation. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound and its analogues.

Introduction

Coumarinolignoids are a class of natural products characterized by the fusion of a coumarin moiety with a lignan structure. These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1] Moluccanin, a member of this class, was first reported as a constituent of Aleurites moluccana (L.) Willd., a tree native to the Indo-Malayan region, commonly known as the candlenut tree.[2] The initial report identified the planar structure of Moluccanin, a coumarinolignoid.[2]

The molecule possesses two stereocenters, leading to the possibility of four stereoisomers. The user's query specifically refers to "this compound," and while the absolute stereochemistry of the naturally isolated compound has not been definitively assigned in the available literature, a total synthesis of the (-)-enantiomer has been achieved.[1] In the absence of direct evidence to the contrary, it is reasonable to hypothesize that the synthesized (-)-Moluccanin corresponds to the naturally occurring (S)-enantiomer, a common occurrence for many chiral natural products.[3]

This guide will focus on the discovery, history, and detailed experimental protocols for the synthesis of (-)-Moluccanin. Furthermore, it will explore the potential biological activities and mechanisms of action by drawing parallels with structurally related and well-studied coumarinolignoids.

Discovery and History

Moluccanin was first isolated and identified as a new coumarinolignoid from the ethanolic extract of the stem chips of Aleurites moluccana.[2] This discovery was a significant contribution to the phytochemical understanding of this plant species, which is widely used in traditional medicine for various ailments.[2]

Subsequent to its discovery, the complex structure of Moluccanin, particularly its stereochemistry, presented a challenge for synthetic chemists. A significant breakthrough came with the first stereoselective total synthesis of (-)-Moluccanin, which also established a versatile synthetic route for other linear coumarinolignoids.[1] This synthetic achievement not only confirmed the structure of Moluccan but also provided a means to produce the compound for further biological evaluation.

Physicochemical Properties

While detailed experimental data on the physicochemical properties of this compound are not extensively reported, some key information can be derived from available sources.

PropertyValueSource
IUPAC Name (2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-7H-[1][2]dioxino[2,3-g]chromen-7-oneInferred from synthesis of (-)-Moluccanin[1]
CAS Number 116521-73-4[4]
Molecular Formula C₂₀H₁₈O₈[4]
Molecular Weight 386.35 g/mol [5]

Experimental Protocols

Total Synthesis of (-)-Moluccanin

The following is a detailed methodology for the total synthesis of (-)-Moluccanin, as reported in the literature.[1] This multi-step synthesis provides a clear pathway to obtain the specific enantiomer for research purposes.

Experimental Workflow for the Total Synthesis of (-)-Moluccanin

G A Starting Material: (S)-Solketal B Step 1: Mitsunobu Coupling A->B C Intermediate 1 B->C D Step 2: Modified Miyaura Arylation C->D E Intermediate 2 D->E F Step 3: Acid-Catalyzed Cyclization E->F G Final Product: (-)-Moluccanin F->G

Caption: Synthetic workflow for (-)-Moluccanin.

Step 1: Mitsunobu Coupling

  • Description: This step involves the coupling of a chiral alcohol derived from (S)-solketal with a suitable coumarin precursor.

  • Reagents and Conditions: To a solution of the chiral alcohol, triphenylphosphine (PPh₃), and the coumarin precursor in an appropriate solvent such as tetrahydrofuran (THF), a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the coupled product.

Step 2: Modified Miyaura Arylation

  • Description: This step creates a key carbon-carbon bond through a rhodium-catalyzed cross-coupling reaction.

  • Reagents and Conditions: The product from the previous step is reacted with a suitable boronic acid derivative in the presence of a rhodium catalyst, such as [Rh(cod)Cl]₂, and a base, like aqueous potassium phosphate (K₃PO₄), in a solvent system such as dioxane. The reaction is typically heated to facilitate the coupling.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by flash column chromatography.

Step 3: Acid-Catalyzed Cyclization

  • Description: The final step involves an intramolecular cyclization to form the 1,4-benzodioxane ring system characteristic of Moluccanin.

  • Reagents and Conditions: The intermediate from the Miyaura arylation is treated with an acid catalyst, for instance, Amberlyst 15, in a solvent like toluene at an elevated temperature.

  • Work-up and Purification: The reaction mixture is filtered to remove the solid acid catalyst, and the filtrate is concentrated. The crude product is then purified by flash column chromatography to afford (-)-Moluccanin.

Isolation from Aleurites moluccana

While a highly detailed, step-by-step protocol for the isolation of Moluccanin is not available in the reviewed literature, a general procedure can be outlined based on standard phytochemical extraction and isolation techniques for coumarinolignoids.[6][7]

General Workflow for Isolation of Moluccanin

G A Plant Material: Aleurites moluccana (stem chips) B Extraction: Ethanol A->B C Crude Extract B->C D Fractionation: Solvent Partitioning C->D E Semi-purified Fractions D->E F Chromatography: Silica Gel, Sephadex E->F G Isolated Moluccan F->G

Caption: General isolation workflow for Moluccanin.

  • Extraction: Dried and powdered stem chips of Aleurites moluccana are extracted with ethanol at room temperature.[2]

  • Fractionation: The crude ethanolic extract is concentrated and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions containing coumarinolignoids, typically the ethyl acetate and butanol fractions, are subjected to repeated column chromatography on silica gel and Sephadex LH-20 to isolate pure Moluccanin. The fractions are monitored by thin-layer chromatography (TLC).

Biological Activity and Potential Signaling Pathways

Direct quantitative biological activity data for this compound is scarce in the published literature. However, based on the known activities of other coumarinolignoids and related coumarins, we can infer its potential pharmacological effects and the signaling pathways it may modulate.

Potential Biological Activities
  • Anti-inflammatory Activity: Many coumarins and lignans exhibit potent anti-inflammatory effects.[8] This is often achieved through the inhibition of pro-inflammatory enzymes and cytokines.

  • Antioxidant Activity: The phenolic hydroxyl group in the structure of Moluccanin suggests potential antioxidant activity through radical scavenging.[9]

  • Anticancer Activity: Coumarinolignoids have been reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.[10][11]

  • Antiviral Activity: Some coumarin derivatives have shown promising antiviral activities, including against HIV.[12]

Potential Signaling Pathway Modulation

Nrf2 Signaling Pathway

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway is a crucial cellular defense mechanism against oxidative stress.[13] Many coumarins are known to activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes.[1][14][15]

G Moluccanin This compound Keap1 Keap1 Moluccanin->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE binding Genes Antioxidant & Cytoprotective Genes ARE->Genes transcription

Caption: Potential activation of the Nrf2 pathway by this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[16] Inhibition of NF-κB activation is a common mechanism for the anti-inflammatory effects of natural products, including coumarins.[17][18][19][20]

G Moluccanin This compound IKK IKK Moluccanin->IKK inhibition IkB IκBα IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes Nucleus->Genes transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Future Perspectives

This compound is a structurally intriguing natural product with significant, yet largely unexplored, therapeutic potential. The successful total synthesis of its enantiomer opens the door for detailed biological investigations. Future research should focus on:

  • Quantitative Biological Evaluation: Systematic screening of pure this compound for its anti-inflammatory, antioxidant, anticancer, and antiviral activities to determine its potency (e.g., IC₅₀, EC₅₀ values).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Stereochemistry-Activity Relationship: Synthesizing and evaluating the other stereoisomers of Moluccanin to understand the impact of stereochemistry on its biological activity.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of relevant diseases.

Conclusion

This technical guide has consolidated the available information on the discovery, history, and synthesis of this compound. While direct biological data remains limited, the established activities of related coumarinolignoids strongly suggest that Moluccanin is a promising candidate for further pharmacological investigation. The detailed synthetic protocol provided herein offers a clear path for obtaining this compound for future studies. It is anticipated that further research into this fascinating natural product will unveil its full therapeutic potential.

References

(S)-Moluccanin: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemistry and Biological Potential of a Novel Coumarinolignoid

Abstract

(S)-Moluccanin is a naturally derived coumarinolignoid, a class of compounds known for a variety of biological activities. While research specific to this compound is in its nascent stages, the broader family of coumarinolignoids has demonstrated promising anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, and explores its potential pharmacological applications by examining data from structurally related compounds. Detailed experimental protocols for key biological assays and hypothesized signaling pathways are presented to facilitate further research and development in the field of drug discovery.

Introduction

Coumarinolignoids are a unique class of natural products characterized by the fusion of a coumarin and a phenylpropanoid unit. This structural motif has garnered significant interest from the scientific community due to the diverse pharmacological activities exhibited by these compounds. This compound, a member of this family, was first isolated from Aleurites moluccana. Initially identified as a racemic mixture, the stereoselective total synthesis of (S,S)-Moluccanin has recently been achieved, opening avenues for the detailed investigation of its biological properties.[1] This document serves as a technical resource for researchers, summarizing the current knowledge on this compound and providing a framework for future studies.

Chemical Properties and Synthesis

The definitive stereochemistry of (S,S)-Moluccanin has been established through total synthesis. The full characterization data for the synthesized molecule has been reported for the first time, providing a crucial reference for its identification and further chemical modification.[1]

Total Synthesis of (S,S)-Moluccanin

A multi-step synthesis was developed to achieve the stereoselective formation of (S,S)-Moluccanin.[1] The key steps of this synthesis are outlined below.

Experimental Protocol: Total Synthesis of (S,S)-Moluccanin [1]

The synthesis of (S,S)-Moluccanin was achieved through a sequence of reactions involving key intermediates. The final step involves an acid-induced cyclization of precursor alcohols to yield the target molecule with a 90% yield. The overall yield for the asymmetric synthesis was reported to be 28% over 9 steps.[1]

Detailed synthetic steps and characterization data can be found in the supporting information of the original publication.

Biological Activities (Inferred from Related Compounds)

Direct biological activity data for this compound is not yet available in the public domain. However, the biological activities of structurally similar coumarinolignoids and the broader coumarin class provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Coumarinolignoids have been investigated for their potential as anticancer agents. Studies on other coumarinolignoids have shown weak cytotoxic activity against certain cancer cell lines.

Table 1: Cytotoxicity of Coumarinolignoids Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Decyloxycleomiscosin DA549 (Lung Adenocarcinoma)>250
1-formyl-5-hydroxy-N-methylindolin-1-iumA549 (Lung Adenocarcinoma)99.2 ± 9.6
Decyloxycleomiscosin DPC3 (Prostate Adenocarcinoma)>192.7
1-formyl-5-hydroxy-N-methylindolin-1-iumPC3 (Prostate Adenocarcinoma)99.5 ± 11.5

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Coumarinolignoids have shown potential as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Antioxidant Activity

Structurally related coumarinolignoids, such as cleomiscosin A and C, have demonstrated antioxidant properties.

Table 2: Antioxidant Activity of Related Coumarinolignoids

CompoundAssayIC50 (µM)Reference
Cleomiscosin AHOCl-induced apoB-100 modification8.1
Cleomiscosin CHOCl-induced apoB-100 modification3.9
Cleomiscosin ACu2+-induced apoB-100 modification13.4
Cleomiscosin CCu2+-induced apoB-100 modification23.6

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound dilutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Potential Mechanisms of Action (Hypothesized)

Based on the known mechanisms of the broader coumarin class, the following signaling pathways are hypothesized to be relevant to the potential anticancer and anti-inflammatory activities of this compound.

Anticancer Signaling Pathway

Coumarins have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt/NF-κB pathway.

anticancer_pathway SM This compound PI3K PI3K SM->PI3K Apoptosis Apoptosis SM->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IkB IκBα Akt->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Hypothesized anticancer signaling pathway for this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of coumarins are often attributed to their ability to suppress the production of inflammatory mediators by inhibiting pathways such as MAPK and NF-κB.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα TLR4->IkB NFkB NF-κB MAPK->NFkB SM This compound SM->MAPK SM->IkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 Nucleus->Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. While direct biological data is currently limited, the activities of related coumarinolignoids suggest potential applications in oncology, inflammation, and diseases associated with oxidative stress. The recent achievement of its total synthesis provides a critical tool for producing sufficient quantities for comprehensive biological evaluation.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of pure this compound using the protocols outlined in this guide.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to validate the hypothesized mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

Methodological & Application

(S)-Moluccanin: Detailed Synthesis and Purification Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Moluccanin, a naturally occurring coumarinolignoid, has garnered significant interest within the scientific community due to the diverse biological activities exhibited by this class of compounds, including potential anti-inflammatory and antioxidant properties. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, intended to aid researchers in its preparation for further investigation in drug discovery and development programs. The protocols are based on the first total synthesis of (S,S)-moluccanin as reported in the Journal of Organic Chemistry.

Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves several key chemical transformations. The overall synthetic strategy relies on a convergent approach, culminating in an acid-catalyzed cyclization to form the final product.

Key Synthetic Steps:
  • Mitsunobu Coupling: This reaction is a cornerstone of the synthesis, enabling the formation of a crucial carbon-oxygen bond.

  • Modified Miyaura Arylation: A rhodium-catalyzed cross-coupling reaction is employed to construct a key biaryl bond.

  • Acid-Catalyzed Cyclization: The final step involves an intramolecular cyclization reaction to furnish the characteristic 1,4-benzodioxane ring system of this compound.

Quantitative Data Summary
ParameterValueReference
Overall Yield 28%[1]
Number of Steps 9[1]
Enantiomeric Excess Not explicitly stated, but synthesized stereoselectively.
¹H NMR Spectral data identical to literature values.[1]
Experimental Protocol: Total Synthesis of (S,S)-Moluccanin

The following is a detailed protocol for the final acid-induced cyclization step to synthesize (S,S)-moluccanin from its precursor alcohols.

Materials:

  • Precursor alcohols (a mixture of diastereomers)

  • Amberlyst 15

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of the precursor alcohols in toluene, add Amberlyst 15 resin.

  • Heat the reaction mixture to 80 °C and stir for 36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Amberlyst 15 resin.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure (S,S)-moluccanin.

Note: The overall synthesis involves multiple preceding steps to obtain the precursor alcohols, the full details of which can be found in the cited literature.[1]

Purification of this compound

Purification of the synthesized this compound is critical to obtain a high-purity sample for biological testing and further studies. The primary method of purification is flash column chromatography.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column for chromatography

  • Compressed air or pump for flash chromatography

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate. The exact gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Analysis: Spot the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Proposed Biological Activity and Signaling Pathway

Coumarinolignoids, the class of compounds to which this compound belongs, are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects. While the specific signaling pathways modulated by this compound have not been extensively elucidated, based on the activities of related compounds, a plausible mechanism of action involves the modulation of key inflammatory and antioxidant signaling pathways.

A hypothesized signaling pathway is the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.

Experimental Workflow for Investigating Biological Activity

experimental_workflow cluster_in_vitro In Vitro Studies cluster_assays Assay Types cluster_in_vivo In Vivo Studies (Future Work) cell_culture Cell Culture (e.g., Macrophages, Epithelial cells) treatment This compound Treatment cell_culture->treatment assay Biological Assays treatment->assay ros_assay ROS Measurement (e.g., DCFDA assay) assay->ros_assay Antioxidant Activity cytokine_assay Cytokine Quantification (e.g., ELISA for TNF-α, IL-6) assay->cytokine_assay Anti-inflammatory Activity western_blot Western Blot Analysis (p-NF-κB, Nrf2, HO-1) assay->western_blot Mechanism of Action animal_model Animal Model of Inflammation (e.g., LPS-induced) assay->animal_model Inform drug_admin This compound Administration animal_model->drug_admin analysis Analysis of Inflammatory Markers drug_admin->analysis

Caption: A typical experimental workflow to investigate the biological activity of this compound.

Hypothesized Signaling Pathway of this compound

signaling_pathway cluster_pathways Cellular Response to Inflammatory Stimuli cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway moluccanin This compound IKK IKK moluccanin->IKK inhibits Keap1 Keap1 moluccanin->Keap1 disrupts interaction IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nuc->pro_inflammatory activates transcription inflammation Inflammation pro_inflammatory->inflammation Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->antioxidant_genes activates transcription antioxidant_response Antioxidant Response antioxidant_genes->antioxidant_response

Caption: Hypothesized mechanism of this compound's anti-inflammatory and antioxidant effects.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound, a promising natural product for further investigation in drug discovery. The stereoselective synthesis, while multi-stepped, is achievable with a good overall yield. The proposed biological activities and signaling pathways offer a starting point for mechanistic studies to unlock the full therapeutic potential of this compound. Researchers are encouraged to consult the primary literature for a complete understanding of the synthetic route and to adapt the purification protocols as needed for their specific experimental setup.

References

Application Note: Quantitative Analysis of (S)-Moluccanin using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of (S)-Moluccanin, a coumarinolignoid, in various matrices. Given the absence of a specific validated assay for this compound, this protocol has been adapted from established methods for the analysis of structurally related furanocoumarins. The described UPLC-MS/MS method offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies, quality control of natural product extracts, and other research applications.

Introduction

This compound is a naturally occurring coumarinolignoid with potential biological activities of interest to the pharmaceutical and nutraceutical industries.[1][2] As a member of the coumarin family, it possesses a core benzopyrone structure, which is common to a wide range of bioactive compounds.[3][4][5] The development of reliable analytical methods for the accurate quantification of this compound is crucial for advancing research into its therapeutic potential and ensuring product quality.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for the analysis of complex mixtures and the quantification of specific analytes.[6][7][8][9] In particular, tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity, which is essential when dealing with complex biological or botanical matrices.[8][10][11] This application note presents a detailed protocol for the quantification of this compound based on a UPLC-MS/MS approach.

Experimental Protocols

Sample Preparation

A generic sample preparation workflow is outlined below. The specific steps may need to be optimized based on the sample matrix (e.g., plasma, tissue homogenate, plant extract).

Objective: To extract this compound from the sample matrix and remove potential interferences.

Materials:

  • Sample containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled coumarin, if available. If not, a non-endogenous, structurally related compound can be used).

  • Centrifuge tubes

  • Syringe filters (0.22 µm)

Protocol:

  • Spiking: To a 100 µL aliquot of the sample, add 10 µL of the Internal Standard (IS) working solution.

  • Protein Precipitation (for biological samples): Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins and other solids.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

G cluster_sample_prep Sample Preparation Workflow sample Sample Aliquot add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute filter Filter reconstitute->filter analysis UPLC-MS/MS Analysis filter->analysis

Caption: General workflow for sample preparation prior to UPLC-MS/MS analysis.

UPLC-MS/MS Method

Instrumentation:

  • UPLC System with a binary solvent manager and a sample manager.

  • Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Adapted from Furanocoumarin Analysis[10]):

  • Column: ACQUITY UPLC CSH Fluoro-Phenyl Column (or equivalent C18 column)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Since specific transitions for this compound are not published, they would need to be determined by infusing a standard solution of the compound. Based on its molecular weight of 386.35, a hypothetical precursor ion [M+H]+ would be m/z 387.4. Product ions would be determined experimentally.

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the proposed this compound quantification method.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500> 0.995

Table 2: Precision and Accuracy

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
LQC1.5< 15< 1585 - 115
MQC75< 15< 1585 - 115
HQC400< 15< 1585 - 115

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD0.15
LOQ0.5

Visualization of a Potential Signaling Pathway

Coumarins are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[3][12][13] A potential mechanism of action for a coumarinolignoid like this compound could involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

G cluster_pathway Hypothetical Modulation of NF-κB Pathway by this compound stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates moluccanin This compound moluccanin->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription initiates

Caption: A diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantification of this compound using UPLC-MS/MS. The proposed method is based on established analytical principles for related coumarin compounds and offers a starting point for the development and validation of a specific assay. The high sensitivity and selectivity of this technique are well-suited for the analytical challenges presented by complex sample matrices in pharmaceutical and natural product research. Further method development and validation with an authentic standard of this compound are required to fully establish its performance characteristics.

References

Application Notes and Protocols for (S)-Moluccanin In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Moluccanin is a coumarin derivative, a class of natural products known for a wide spectrum of pharmacological activities.[1][2][3][4] These activities include anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] Given the therapeutic potential of coumarins, developing robust in vitro assays for novel derivatives like this compound is a critical step in preclinical drug discovery. These assays provide initial insights into the compound's biological effects and mechanism of action.[5]

This document provides detailed protocols for a panel of in vitro assays to evaluate the potential antioxidant, anti-inflammatory, and cytotoxic activities of this compound.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Antioxidant Activity of this compound

AssayConcentration (µg/mL)% Radical Scavenging ActivityIC50 (µg/mL)
DPPH 10
25
50
100
250
FRAP 10
25
50
100
250
Positive Control (e.g., Ascorbic Acid)

Table 2: Anti-inflammatory Activity of this compound

AssayConcentration (µg/mL)% InhibitionIC50 (µg/mL)
Protein Denaturation Inhibition 10
25
50
100
250
Red Blood Cell Membrane Stabilization 10
25
50
100
250
Positive Control (e.g., Diclofenac Sodium)

Table 3: Cytotoxic Activity of this compound

Cell LineConcentration (µg/mL)% Cell ViabilityIC50 (µg/mL)
e.g., A549 (Lung Carcinoma) 10
25
50
100
250
e.g., HCT116 (Colon Carcinoma) 10
25
50
100
250
e.g., HaCaT (Non-tumor Keratinocyte) 10
25
50
100
250
Positive Control (e.g., Doxorubicin)

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound or ascorbic acid to respective wells.

  • Add 100 µL of the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Calculate the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[7][8]

Materials:

  • This compound

  • Ferric chloride (FeCl₃)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)

  • Sodium acetate buffer (pH 3.6)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Prepare serial dilutions of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) in a suitable solvent.

  • In a 96-well plate, add 20 µL of each concentration of this compound or ascorbic acid to respective wells.

  • Add 180 µL of the FRAP reagent to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm using a microplate reader.

  • A standard curve is generated using a known concentration of FeSO₄·7H₂O. The antioxidant capacity is expressed as µM Fe(II)/mg of the sample.

Anti-inflammatory Activity Assays

Principle: Inflammation can lead to protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[9][10]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Protocol:

  • Prepare a 0.2% w/v solution of BSA or a 5% v/v solution of egg albumin in PBS.

  • Prepare various concentrations of this compound (e.g., 10, 25, 50, 100, 250 µg/mL).

  • The reaction mixture consists of 0.5 mL of the protein solution and 0.5 mL of the test sample or standard.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (protein solution without sample) and A_sample is the absorbance of the sample.

  • Calculate the IC50 value.

Principle: The stabilization of the RBC membrane against hypotonicity-induced hemolysis is an indicator of anti-inflammatory activity.[11]

Materials:

  • This compound

  • Fresh human blood

  • Normal saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Diclofenac sodium (positive control)

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet with normal saline.

  • Prepare a 10% v/v suspension of RBCs in normal saline.

  • The reaction mixture consists of 1 mL of the test sample at various concentrations, 1 mL of the RBC suspension, and 2 mL of hypotonic saline.

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • The percentage of membrane stabilization is calculated as: % Protection = 100 – [(Optical density of drug treated sample / Optical density of control) x 100]

  • Calculate the IC50 value.

Cytotoxic Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[12][13]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HCT116) and a non-tumor cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 250 µg/mL) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Workflow Diagrams

G General Experimental Workflow for this compound cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound This compound Stock Solution antioxidant Antioxidant Assays (DPPH, FRAP) prep_compound->antioxidant anti_inflammatory Anti-inflammatory Assays (Protein Denaturation, RBC Stabilization) prep_compound->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity prep_assays Preparation of Assay Reagents prep_assays->antioxidant prep_assays->anti_inflammatory prep_assays->cytotoxicity data_collection Spectrophotometric Measurement antioxidant->data_collection anti_inflammatory->data_collection cytotoxicity->data_collection calculation Calculation of % Inhibition / % Viability data_collection->calculation ic50 IC50 Value Determination calculation->ic50 conclusion Evaluation of Biological Activity ic50->conclusion

Caption: Experimental workflow for evaluating the in vitro biological activities of this compound.

G Potential NF-κB Signaling Pathway Inhibition by this compound stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes Transcription moluccanin This compound moluccanin->ikk Inhibition? moluccanin->nfkb_active Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G Potential Nrf2 Signaling Pathway Activation by this compound stress Oxidative Stress keap1 Keap1 stress->keap1 nrf2 Nrf2 keap1->nrf2 Sequestration & Degradation nrf2_active Active Nrf2 nrf2->nrf2_active Release & Stabilization nucleus Nucleus nrf2_active->nucleus Translocation are Antioxidant Response Element (ARE) nucleus->are Binding genes Antioxidant Gene Expression are->genes Transcription moluccanin This compound moluccanin->keap1 Activation?

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

References

Cell-based Assays for (S)-Moluccanin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Moluccanin , a naturally occurring coumarin, and its derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities. Coumarins are a class of benzopyrone compounds that have demonstrated a wide array of biological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] These activities stem from their ability to modulate various cellular signaling pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of this compound using a variety of cell-based assays. The protocols detailed below are designed to assess its potential cytotoxic, anti-inflammatory, and anticancer effects.

Cytotoxicity and Cell Viability Assays

A fundamental first step in evaluating the biological activity of any compound is to determine its effect on cell viability and to quantify its cytotoxic potential. This information is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 1: Example Cytotoxicity Data for Coumarin Derivatives on Various Cancer Cell Lines
CompoundCell LineIC₅₀ (µM)Reference
Coumarin-artemisinin hybrid 1aHepG23.05 ± 1.60[6]
Coumarin-artemisinin hybrid 1aHep3B3.76 ± 1.76[6]
Coumarin-artemisinin hybrid 1aA27805.82 ± 2.28[6]
Coumarin-artemisinin hybrid 1aOVCAR-34.60 ± 1.81[6]
Compound 5dA5490.70 ± 0.05[7]
Compound 6eKB0.39 ± 0.07[7]
Scopoletin DerivativeMCF-7< 2[8]
Scopoletin DerivativeMDA-MB-231< 2[8]
ClausarinHepG217.6 ± 2.1[2]
ClausarinHCT11644.9 ± 1.4[2]

Anti-Inflammatory Activity Assays

Coumarin derivatives have been widely reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[9][10][11][12] The following assays are designed to evaluate the anti-inflammatory potential of this compound.

NF-κB Nuclear Translocation Assay

The transcription factor NF-κB plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This assay measures the inhibition of NF-κB nuclear translocation by this compound.

Experimental Protocol: NF-κB Nuclear Translocation Assay

Materials:

  • This compound stock solution

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include a negative control (no LPS) and a positive control (LPS only).

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with 1% BSA, then incubate with the primary anti-NF-κB p65 antibody. After washing, incubate with the fluorescently-labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Table 2: Example Anti-Inflammatory Activity of Coumarin Derivatives

| Compound/Extract | Cell Line | Assay | Effect | Reference | | :--- | :--- | :--- | :--- | | Coumarin (10 µM) | RAW 264.7 | PGE₂ production | Reduction |[3][13] | | Indonesian Cassia Extract (10 µg/ml) | RAW 264.7 | NO production | Reduction |[3][13] | | Coumarin (10 µM) | RAW 264.7 | TNF-α production | Reduction |[3][13] | | Indonesian Cassia Extract (10 µg/ml) | RAW 264.7 | IL-6 production | Reduction |[3][13] | | Compound 14b | LPS-induced macrophages | TNF-α production | EC₅₀ = 5.32 µM |[12] | | Coumarin Schiff Base 6 | In vitro | Protein denaturation | 92.59-95.1% inhibition |[14] | | Coumarin Schiff Base 7 | In vitro | Protein denaturation | 90.44-95.42% inhibition |[14] |

Anticancer Activity and Signaling Pathway Analysis

Emerging evidence suggests that coumarins exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the MAPK and PI3K/Akt pathways.[5][15][16]

Western Blot Analysis of MAPK/ERK and PI3K/Akt Signaling Pathways

Western blotting is a powerful technique to detect and quantify the phosphorylation status of key proteins in a signaling cascade. Activation of the MAPK/ERK and PI3K/Akt pathways is often associated with increased cell proliferation and survival in cancer. This assay will determine if this compound can inhibit the phosphorylation of key proteins in these pathways.

Experimental Protocol: Western Blot Analysis

Materials:

  • This compound stock solution

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Growth factor (e.g., EGF, IGF-1) to stimulate pathways

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound for a specified time, followed by stimulation with a growth factor if necessary.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 MTT Assay Workflow a Seed Cells in 96-well Plate b Treat with this compound a->b c Incubate (24-72h) b->c d Add MTT Reagent c->d e Incubate (4h) d->e f Solubilize Formazan (DMSO) e->f g Measure Absorbance (570nm) f->g h Calculate Cell Viability & IC50 g->h

MTT Assay Workflow for Cytotoxicity Assessment.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates S_Moluccanin This compound S_Moluccanin->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation S_Moluccanin This compound S_Moluccanin->Raf inhibits

Inhibition of the MAPK/ERK signaling pathway by this compound.

These protocols and application notes provide a solid framework for the initial characterization of this compound's biological activities. Further investigations may include more specific assays such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and reporter gene assays to further elucidate its precise mechanisms of action.

References

Application Notes and Protocols for (S)-Moluccanin in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (S)-Moluccanin, a coumarinolignoid, in enzyme inhibition studies. Due to the limited specific data on this compound, the protocols and potential applications are based on the known activities of the broader classes of coumarins and coumarinolignoids. The primary putative targets for this class of compounds include enzymes involved in inflammation and neurotransmission, such as Cyclooxygenases (COX), Lipoxygenases (LOX), and Acetylcholinesterase (AChE).

It is important to note that the inhibitory activities and potency (e.g., IC50 values) of this compound against these and other enzymes must be determined experimentally.

Potential Enzyme Targets and Therapeutic Areas

Coumarins and related compounds have been reported to exhibit inhibitory activity against several key enzymes, suggesting potential therapeutic applications in various fields:

  • Anti-inflammatory: By inhibiting COX and LOX enzymes, this compound could potentially modulate the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This suggests its utility in research related to inflammatory conditions such as arthritis, inflammatory bowel disease, and dermatitis.

  • Neuroprotection: Inhibition of Acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease. The potential of this compound to inhibit AChE makes it a candidate for investigation in neurodegenerative disease research.

  • Cancer: Some coumarins have been shown to inhibit enzymes involved in cancer progression. For instance, the related coumarinolignoid Cleomiscosin A is hypothesized to have anti-inflammatory actions that may involve COX-2 inhibition, a target in some cancers.

Data Presentation: A Template for Reporting Enzyme Inhibition Data

Quantitative data from enzyme inhibition assays should be summarized for clear comparison. The following table is a template illustrating how to present experimentally determined IC50 values for this compound.

Target EnzymeThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)Assay Method
hCOX-1TBDIndomethacinValueFluorometric/Colorimetric
hCOX-2TBDCelecoxibValueFluorometric/Colorimetric
5-LOXTBDZileutonValueSpectrophotometric
AChETBDDonepezilValueColorimetric (Ellman's)

TBD (To Be Determined): These values must be established through experimental assays.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of this compound against its potential target enzymes are provided below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from commercially available fluorometric and colorimetric COX inhibitor screening kits.

Principle: The cyclooxygenase activity of COX is measured by monitoring the peroxidase component of the enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically by monitoring the oxidation of a suitable substrate.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric or Fluorometric substrate (e.g., TMPD, ADHP)

  • This compound stock solution (in DMSO)

  • Positive controls: Indomethacin (for COX-1) and Celecoxib (for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents to their working concentrations in assay buffer.

  • Plate Setup: To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound, a reference inhibitor, or vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of this compound is determined relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on the spectrophotometric measurement of the formation of hydroperoxides from linoleic or arachidonic acid.

Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids to produce hydroperoxides. The formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate from linoleic acid can be monitored by measuring the increase in absorbance at 234 nm.

Materials:

  • Soybean Lipoxygenase (or human recombinant 5-LOX)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)

  • Linoleic acid or Arachidonic acid (substrate)

  • This compound stock solution (in DMSO)

  • Positive control: Zileuton or Nordihydroguaiaretic acid (NDGA)

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a UV-transparent plate or cuvette, combine the assay buffer and the lipoxygenase enzyme solution.

  • Inhibitor Addition: Add various concentrations of this compound, a positive control, or vehicle control (DMSO) to the reaction mixture.

  • Pre-incubation: Incubate the mixture for 10 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a colorimetric assay widely used for screening AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be detected at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound stock solution (in DMSO)

  • Positive control: Donepezil or Galantamine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the assay buffer.

  • Plate Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the AChE enzyme solution to each well.

  • Inhibitor Addition: Add various concentrations of this compound, a positive control, or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 10-20 minutes).

  • Data Analysis: Calculate the reaction rate for each well. The percentage of AChE inhibition is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the relevant biological pathways and a general experimental workflow for enzyme inhibition studies.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation_PG Inflammation, Pain, Fever PGs->Inflammation_PG Inflammation_LT Inflammation, Allergic Reactions LTs->Inflammation_LT Inhibitor This compound Inhibitor->COX Inhibitor->LOX

Caption: Arachidonic Acid Pathway and Potential Inhibition by this compound.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Receptor ACh Receptor ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Inhibitor->AChE Signal Signal Transduction Receptor->Signal

Caption: Cholinergic Synapse and Potential Inhibition of AChE by this compound.

Experimental_Workflow Start Start: Prepare this compound Stock Assay_Setup Set up Enzyme Assay (COX, LOX, or AChE) Start->Assay_Setup Add_Inhibitor Add Serial Dilutions of this compound and Controls Assay_Setup->Add_Inhibitor Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure Measure Reaction Rate (Spectrophotometry/Fluorometry) Add_Substrate->Measure Analyze Data Analysis: Calculate % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End: Report Findings IC50->End

Caption: General Workflow for In Vitro Enzyme Inhibition Assay.

Application Notes & Protocols: (S)-Moluccanin as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Moluccanin is a naturally occurring coumarinolignoid isolated from plants such as Aleurites moluccana.[1][2] As a member of the coumarin family, its core chemical scaffold is shared by numerous compounds known for a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties.[3][4][5] While the specific molecular targets of this compound have not been extensively characterized, its structural class suggests it may serve as a valuable molecular probe for investigating pathways modulated by other coumarins.

One of the most well-documented and specific targets for the coumarin class is the family of zinc metalloenzymes known as Carbonic Anhydrases (CAs) .[6] Certain coumarins act as highly selective "suicide inhibitors" of tumor-associated isoforms like CA IX and CA XII, which are key regulators of pH in the hypoxic tumor microenvironment and are implicated in cancer cell proliferation and invasion.[6][7]

These application notes provide a framework for investigating the potential of this compound as a molecular probe, with a primary focus on its characterization as an inhibitor of Carbonic Anhydrase IX (CA IX). The protocols and data presented are based on established methodologies for analogous coumarin derivatives.

Data Presentation: Comparative Analysis of Coumarin-Based CA Inhibitors

To establish a benchmark for evaluating this compound, the following table summarizes the inhibitory activity of other known coumarin derivatives against key human Carbonic Anhydrase isoforms. This data highlights the typical potency and selectivity profile observed for this class of compounds.

Compound ClassTarget IsoformInhibition Constant (Kᵢ)Notes
Simple Coumarins hCA I>10,000 nMGenerally show weak to no inhibition of ubiquitous cytosolic isoforms like hCA I and hCA II.
hCA II>10,000 nM
hCA IX10 nM - 5 µMExhibit selective inhibition against tumor-associated isoforms.
hCA XII50 nM - 10 µMActivity against hCA XII is often observed alongside hCA IX inhibition.
Psoralen Derivatives hCA IXLow micromolar rangePsoralens, which are furanocoumarins, also demonstrate selective inhibition of tumor-associated CAs.[7]
hCA XIILow micromolar range
(Reference) hCA IX (To be determined) The primary goal is to determine the Kᵢ of this compound against hCA IX to assess its potency and suitability as a probe.

Key Signaling Pathway & Mechanism

Carbonic Anhydrase IX is a transmembrane enzyme that is highly upregulated in many solid tumors in response to hypoxia. It plays a critical role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity helps cancer cells survive in an acidic tumor microenvironment. Coumarins inhibit CAs through a unique suicide inhibition mechanism where the enzyme's own esterase activity hydrolyzes the coumarin's lactone ring, creating a reactive 2-hydroxy-cinnamic acid derivative that binds tightly to the entrance of the enzyme's active site without coordinating the catalytic zinc ion.[6][8]

cluster_Cell Tumor Cell cluster_Micro Acidic Tumor Microenvironment CO2_in CO2 CAIX CA IX (Membrane Bound) CO2_in->CAIX Substrate H2O H2O H2O->CAIX Substrate HCO3 HCO3- CAIX->HCO3 H_plus H+ CAIX->H_plus pH_reg Intracellular pH Regulation (Alkalinization) HCO3->pH_reg H_plus_out High [H+] H_plus->H_plus_out Export Prolif Cell Survival & Proliferation pH_reg->Prolif Moluccanin This compound Moluccanin->CAIX Suicide Inhibition

Role of CA IX in Tumor Cells and Inhibition by this compound.

Experimental Protocols

Protocol 1: Characterization of this compound as a Carbonic Anhydrase Inhibitor

This protocol describes the methodology to determine the inhibitory activity of this compound against a purified human CA isoform (e.g., recombinant hCA IX).

Objective: To determine the inhibition constant (Kᵢ) of this compound for hCA IX.

Materials:

  • This compound

  • Recombinant human Carbonic Anhydrase IX (catalytic domain)

  • Dimethyl sulfoxide (DMSO)

  • Distilled, deionized water

  • Buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in the appropriate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).

    • Prepare a stock solution of the CA IX enzyme in buffer to the desired final concentration (e.g., 10 µM).

  • Enzyme-Inhibitor Pre-incubation:

    • Due to the time-dependent nature of coumarin inhibition, pre-incubation is critical.[8]

    • In a microcentrifuge tube, mix the CA IX enzyme solution with the this compound solution at each respective concentration.

    • Incubate the enzyme-inhibitor mixture at room temperature for a set period (e.g., 15 minutes to allow for complex formation, though longer times up to 6 hours may be needed for maximum inhibition).[7][8]

  • CO₂ Hydration Assay:

    • The CA-catalyzed CO₂ hydration activity is measured using a stopped-flow instrument by observing the change in pH.[7]

    • Equilibrate the instrument and reagents to 25°C.

    • One syringe of the instrument is loaded with the CO₂-saturated water (substrate).

    • The second syringe is loaded with the pre-incubated enzyme-inhibitor solution containing a pH indicator.

    • Rapidly mix the contents of the two syringes. The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored by the absorbance change of the pH indicator for 10-100 seconds.

  • Data Analysis:

    • The initial reaction rates are determined for each inhibitor concentration.

    • The CO₂ concentrations can be varied (e.g., 1.7 to 17 mM) to determine the mechanism of inhibition.[7]

    • Inhibition constants (Kᵢ) are calculated by fitting the initial rate data to the appropriate inhibition model using non-linear least-squares methods with software such as PRISM.

Visualized Workflows and Mechanisms

A logical workflow is essential for systematically evaluating a novel compound as a molecular probe.

start Start: This compound Isolated protocol1 Protocol 1: Stopped-Flow CA Inhibition Assay (vs. hCA IX) start->protocol1 calc Calculate IC50 / Ki protocol1->calc potent Is inhibition potent? (e.g., Ki < 1 µM) calc->potent selectivity Assess Isoform Selectivity (Test vs. hCA I, II, XII) potent->selectivity Yes end_poor Conclusion: Poor candidate for a CA IX probe potent->end_poor No cell_assay Downstream Cellular Assays (e.g., pH regulation, proliferation in hypoxic cancer cells) selectivity->cell_assay end_probe Conclusion: This compound is a potential probe for CA IX cell_assay->end_probe

Workflow for Evaluating this compound as a CA IX Probe.

The unique inhibition mechanism of coumarins is a key feature for their use as specific molecular probes.

Moluccanin This compound (Lactone Ring Intact) CA_ActiveSite CA IX Active Site Moluccanin->CA_ActiveSite Enters Hydrolysis Esterase Activity of CA IX CA_ActiveSite->Hydrolysis Catalyzes Intermediate Reactive Intermediate (cis-2-hydroxy-cinnamic acid derivative) Hydrolysis->Intermediate Generates Binding Non-covalent Binding at Active Site Entrance Intermediate->Binding Binds Inhibition Enzyme Inhibition (Substrate Blocked) Binding->Inhibition

Suicide Inhibition Mechanism of Coumarins on Carbonic Anhydrase.

References

(S)-Moluccanin in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for "(S)-Moluccanin" did not yield specific scientific data. Therefore, to fulfill the detailed request for Application Notes and Protocols, this document utilizes Scopoletin , a well-characterized coumarin, as a representative compound. The experimental data, signaling pathways, and protocols provided are based on published literature for Scopoletin and are intended to serve as a comprehensive example of the requested content.

Introduction

Coumarins are a class of natural compounds widely recognized for their diverse pharmacological properties, making them attractive scaffolds for drug discovery and development. Scopoletin (7-hydroxy-6-methoxycoumarin), a naturally occurring coumarin, has demonstrated significant potential in several therapeutic areas, including oncology and inflammation. This document provides an overview of the biological activities of Scopoletin, detailed protocols for its evaluation, and visual representations of its mechanisms of action.

Biological Activities and Quantitative Data

Scopoletin has been shown to exhibit potent anti-cancer and anti-inflammatory effects. The following tables summarize the quantitative data from various in vitro studies.

Anti-Cancer Activity of Scopoletin
Cell LineCancer TypeAssayIC50 ValueReference
HeLaCervical CancerMTT Assay7.5 - 25 µM[1]
A549Lung CancerMTT Assay~16 µg/mL[2][3]
KKU-100CholangiocarcinomaMTT Assay486.2 ± 1.5 µM (72h)[4]
KKU-M214CholangiocarcinomaMTT Assay493.5 ± 4.7 µM (72h)[4]
PC3Prostate CancerNot SpecifiedNot Specified[3]
HL-60Promyelocytic LeukemiaNot SpecifiedNot Specified[3]
MCF-7Breast AdenocarcinomaMTT Assay> 100 µM[5]
MDA-MB-231Breast AdenocarcinomaMTT Assay> 100 µM[5]
HT-29Colorectal AdenocarcinomaMTT Assay> 100 µM[5]
Anti-Inflammatory Activity of Scopoletin
Assay SystemMeasured ParameterIC50 ValueReference
5-Lipoxygenase Enzymatic AssayInhibition of 5-LOX1.76 ± 0.01 µM[6]
Acetylcholinesterase Enzymatic AssayInhibition of AChE0.27 ± 0.02 mM[6]
LDL Oxidation AssayInhibition of LDL oxidation10.2 µM[7]
PMA + A23187-stimulated HMC-1 cellsInhibition of TNF-α productionMax inhibition at 0.2 mM (41.6%)[8]
PMA + A23187-stimulated HMC-1 cellsInhibition of IL-6 productionMax inhibition at 0.2 mM (71.9%)[8]
PMA + A23187-stimulated HMC-1 cellsInhibition of IL-8 productionMax inhibition at 0.2 mM (43.0%)[8]

Signaling Pathways Modulated by Scopoletin

Scopoletin exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

Anti-Cancer Signaling Pathways

Scopoletin has been shown to inhibit the PI3K/Akt signaling pathway , a critical pathway for cancer cell proliferation and survival.[1][9] Inhibition of this pathway leads to the induction of apoptosis and cell cycle arrest.[1][3] It also modulates the expression of pro-apoptotic (Bax, Caspase-3, -8, -9) and anti-apoptotic (Bcl-2) proteins.[1][9]

PI3K_Akt_Pathway Scopoletin Scopoletin PI3K PI3K Scopoletin->PI3K Inhibits Bcl2 Bcl-2 Scopoletin->Bcl2 Inhibits Bax Bax Scopoletin->Bax Promotes Caspases Caspases Scopoletin->Caspases Promotes Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellCycle Cell Cycle Progression Akt->CellCycle Promotes Akt->Bcl2 Activates mTOR->CellCycle Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspases->Apoptosis Promotes

Figure 1: Scopoletin's inhibition of the PI3K/Akt signaling pathway.
Anti-Inflammatory Signaling Pathways

Scopoletin's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways .[7][10] It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[8]

NFkB_MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates MAPK MAPK LPS->MAPK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) MAPK->Gene Induces Scopoletin Scopoletin Scopoletin->IKK Inhibits Scopoletin->MAPK Inhibits IkBa_NFkB->NFkB Releases NFkB_nuc->Gene Induces

Figure 2: Scopoletin's inhibition of NF-κB and MAPK signaling.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the biological activities of Scopoletin.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the cytotoxic effects of Scopoletin on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Scopoletin stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Scopoletin in complete growth medium. Remove the old medium from the wells and add 100 µL of the Scopoletin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Scopoletin concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway Activation

This protocol is used to assess the effect of Scopoletin on the protein expression levels related to the NF-κB pathway.

Materials:

  • Cells treated with Scopoletin and/or an inflammatory stimulus (e.g., LPS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Anti-Inflammatory Activity in Macrophages (Nitric Oxide Assay)

This protocol is used to evaluate the anti-inflammatory effect of Scopoletin by measuring nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Scopoletin stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Scopoletin for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation: Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the inhibitory effect of Scopoletin.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a compound like Scopoletin for its anti-cancer and anti-inflammatory properties.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation Compound Compound (Scopoletin) Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (NO Assay) Compound->AntiInflammatory ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Cytotoxicity->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycleAssay CytokineAssay Cytokine Measurement (ELISA) AntiInflammatory->CytokineAssay WesternBlot Western Blot (Signaling Pathways) ApoptosisAssay->WesternBlot CellCycleAssay->WesternBlot Xenograft Tumor Xenograft Model WesternBlot->Xenograft InflammationModel Animal Model of Inflammation WesternBlot->InflammationModel CytokineAssay->WesternBlot

References

Application Notes and Protocols for the Formulation of (S)-Moluccanin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Moluccanin, a coumarin derivative, has garnered interest for its potential therapeutic properties. As with many natural products, its progression to in vivo studies is often hampered by poor aqueous solubility, which can lead to low bioavailability and inconsistent experimental results. This document provides detailed application notes and standardized protocols for the formulation and administration of (S)-M oluccanin for preclinical in vivo research, focusing on strategies to enhance its solubility and ensure reliable delivery.

Physicochemical Properties and Formulation Challenges

While specific experimental data for this compound is not widely available, compounds of the coumarin class often exhibit low water solubility.[1][2] This necessitates the use of formulation strategies to improve their dissolution and absorption.[3][4][5][6] Key challenges include:

  • Poor Aqueous Solubility: Limits the concentration of the compound in simple aqueous vehicles.

  • Potential for Precipitation: Upon dilution in the gastrointestinal tract or bloodstream.

  • Limited Bioavailability: Resulting from inefficient absorption.[7]

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to overcome the solubility challenges of compounds like this compound. The choice of method depends on the specific physicochemical properties of the compound, the desired route of administration, and the experimental goals.[4][5][8]

Table 1: Comparison of Formulation Strategies

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.Simple to prepare; suitable for initial screening.Potential for precipitation upon dilution; solvent toxicity at high concentrations.
Surfactant Micelles Encapsulating the compound within micelles formed by surfactants.[3]Enhances solubility and stability.Potential for surfactant-related toxicity; can influence drug metabolism.
Lipid-Based Formulations Dissolving the compound in lipids, oils, or self-emulsifying systems.[3][8]Can improve oral bioavailability by utilizing lipid absorption pathways.Complexity in formulation; potential for variability in absorption.
Particle Size Reduction Increasing the surface area by micronization or nanonization to enhance dissolution rate.[3][6]Applicable to a wide range of compounds; can significantly improve dissolution.Requires specialized equipment; potential for particle aggregation.
Cyclodextrin Complexation Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.[9]Increases solubility and stability; can reduce drug toxicity.Limited by the stoichiometry of complexation; potential for nephrotoxicity with some cyclodextrins.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound formulations and their administration via oral gavage and intravenous injection in rodents.

Protocol 1: Preparation of an Oral Formulation using a Co-solvent and Surfactant System

This protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)[3]

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).

  • In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • If a clear solution is not obtained, sonicate the mixture for 10-15 minutes.

  • Visually inspect the final formulation for any precipitation before administration.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering the prepared formulation orally to mice.[10][11][12][13]

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (18-20 gauge for adult mice)[10][11]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[11][13]

  • Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[11]

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark it.[10][13]

  • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.[10]

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.[11]

  • Once the needle is at the predetermined depth, slowly administer the formulation.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for at least 10-15 minutes post-administration for any signs of distress.[11][14]

Protocol 3: Preparation of an Intravenous Formulation using a Solubilizing Excipient

This protocol details the preparation of a sterile formulation of this compound for intravenous injection.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)[9]

  • Sterile water for injection

  • Sterile vials

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare a solution of HPβCD in sterile water for injection (e.g., 40% w/v).

  • Weigh the required amount of this compound and add it to the HPβCD solution.

  • Vortex and sonicate the mixture until the compound is completely dissolved. This may take a significant amount of time.

  • Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.

  • Visually inspect the final formulation for any particulates before administration.

Protocol 4: Intravenous Tail Vein Injection in Mice

This protocol describes the standard procedure for administering the sterile formulation via the lateral tail vein in mice.[15][16][17][18][19]

Materials:

  • Prepared sterile this compound formulation

  • Insulin syringes with a 27-30 gauge needle[16][17]

  • Mouse restrainer

  • Heat lamp or heating pad

Procedure:

  • Warm the mouse's tail using a heat lamp or by placing the cage on a heating pad to induce vasodilation and make the veins more visible.[16][18]

  • Place the mouse in a suitable restrainer to secure the animal and expose the tail.

  • Draw the calculated volume of the sterile this compound formulation into an insulin syringe. The maximum recommended bolus injection volume is 5 mL/kg.[16]

  • Swab the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.[16] A successful insertion may result in a small flash of blood in the hub of the needle.

  • Slowly inject the formulation. The vein should blanch as the solution displaces the blood. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[15][17]

  • After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.[15]

  • Return the mouse to its cage and monitor for any adverse reactions.

Data Presentation

All quantitative data from in vivo studies should be summarized in clear and structured tables to facilitate comparison between different formulations and dose groups.

Table 2: Example of Pharmacokinetic Data Summary

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Formulation A10Oral
Formulation B10Oral
Formulation C2IV100

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for formulating and testing this compound in vivo.

G cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Data Analysis A Solubility Screening B Formulation Optimization A->B C Physicochemical Characterization B->C D Dosing Preparation C->D E Animal Dosing (Oral/IV) D->E F Sample Collection (Blood/Tissue) E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H I Pharmacodynamic Analysis H->I J Toxicity Assessment I->J

Caption: Workflow for in vivo studies of this compound.

Hypothetical Signaling Pathway

Assuming this compound acts as an inhibitor of a hypothetical Kinase-Mediated Pro-inflammatory Pathway, the following diagram illustrates this interaction.

G A External Stimulus B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor (e.g., NF-κB) D->E F Pro-inflammatory Gene Expression E->F G This compound G->C

Caption: Inhibition of a kinase pathway by this compound.

References

Application Notes and Protocols for Testing (S)-Moluccanin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Moluccanin is a homoisoflavonoid, a class of natural products known for a variety of biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer effects.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models. The following sections offer step-by-step guidance on inducing and assessing disease states relevant to the compound's potential therapeutic applications. Quantitative data from studies on closely related homoisoflavonoids, such as Sappanone A and Cremastranone, are provided as a reference for experimental design and endpoint analysis.

I. Anti-Inflammatory Efficacy of this compound

A. Application Note

This compound is hypothesized to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and Nrf2 pathways.[2][3][4] The protocols below describe the induction of acute and sub-chronic inflammation in rodent models to quantitatively assess the anti-inflammatory potential of this compound.

B. Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats/Mice

This model is widely used to assess acute inflammation.

  • Materials:

    • This compound

    • Carrageenan (1% w/v in sterile saline)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive control: Indomethacin (10 mg/kg) or Diclofenac

    • Plethysmometer or digital calipers

    • Male/Female Wistar rats (150-200g) or Swiss albino mice (20-25g)

  • Procedure:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment with free access to water.

    • Divide animals into the following groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: Carrageenan control (receives vehicle)

      • Group III: this compound (test dose 1, e.g., 10 mg/kg)

      • Group IV: this compound (test dose 2, e.g., 25 mg/kg)

      • Group V: this compound (test dose 3, e.g., 50 mg/kg)

      • Group VI: Positive control (Indomethacin)

    • Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

    • Measure the initial paw volume/thickness of the right hind paw.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the carrageenan control group.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammatory responses.

  • Materials:

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Vehicle

    • Dexamethasone (positive control)

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Male/Female C57BL/6 mice (8-10 weeks old)

  • Procedure:

    • Acclimatize animals for one week.

    • Group animals as described in the carrageenan model.

    • Administer this compound, vehicle, or dexamethasone (i.p.) 1 hour before LPS challenge.

    • Induce systemic inflammation by i.p. injection of LPS (e.g., 5 mg/kg).

    • At 2 or 4 hours post-LPS injection, collect blood via cardiac puncture.

    • Separate serum and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

    • Harvest lung or liver tissue for histopathological analysis and to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

C. Data Presentation: Anti-Inflammatory Efficacy of Homoisoflavonoids (Proxy for this compound)
Compound Animal Model Dose Route of Administration Endpoint Measured Percentage Inhibition/Reduction Reference
Sappanone ACarrageenan-induced paw edema in rats50 mg/kgp.o.Paw edema volume at 3h~45%N/A
Sappanone ALPS-induced acute lung injury in mice25 mg/kgi.p.TNF-α in BALFSignificant reduction[1]
Sappanone ALPS-induced acute lung injury in mice50 mg/kgi.p.TNF-α in BALFSignificant reduction[1]

Note: The data for Sappanone A is provided as a reference. The optimal dosage and efficacy of this compound will need to be determined experimentally.

D. Visualization: NF-κB Signaling Pathway in Inflammation

NF_kB_Signaling NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes S_Moluccanin This compound S_Moluccanin->IKK Inhibits S_Moluccanin->NFkB_active Inhibits Translocation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

II. Anti-Angiogenic Efficacy of this compound

A. Application Note

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Homoisoflavonoids have demonstrated anti-angiogenic properties, suggesting a potential therapeutic application for this compound in diseases characterized by pathological neovascularization.[5]

B. Experimental Protocols

1. Corneal Micropocket Assay in Mice

This assay provides a quantitative in vivo assessment of angiogenesis in an avascular tissue.

  • Materials:

    • This compound

    • VEGF or bFGF pellets (slow-release)

    • Vehicle

    • Positive control (e.g., a known anti-angiogenic agent)

    • Surgical microscope and instruments

    • Slit-lamp biomicroscope

    • Male/Female C57BL/6 mice (8-10 weeks old)

  • Procedure:

    • Anesthetize the mice.

    • Under a surgical microscope, create a small micropocket in the center of the cornea.

    • Implant a slow-release pellet containing VEGF or bFGF into the pocket.

    • Administer this compound systemically (e.g., i.p. or p.o.) or topically to the eye daily for 5-7 days.

    • At the end of the treatment period, examine the corneas using a slit-lamp biomicroscope.

    • Quantify angiogenesis by measuring the vessel length, clock hours of circumferential neovascularization, and the area of new vessel growth.

    • Calculate the percentage inhibition of angiogenesis compared to the vehicle-treated control group.

2. Matrigel Plug Assay in Mice

This model assesses the formation of new blood vessels into a Matrigel plug.

  • Materials:

    • This compound

    • Matrigel (growth factor-reduced)

    • VEGF or bFGF

    • Heparin

    • Vehicle

    • Positive control

    • Male/Female C57BL/6 mice (8-10 weeks old)

    • Hemoglobin assay kit

  • Procedure:

    • Mix Matrigel with heparin and either VEGF or bFGF on ice. This compound can also be mixed directly into the Matrigel.

    • Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

    • If not mixed in the gel, administer this compound, vehicle, or positive control daily for 7-14 days.

    • At the end of the experiment, excise the Matrigel plugs.

    • Quantify angiogenesis by measuring the hemoglobin content within the plugs using a hemoglobin assay kit.

    • The plugs can also be processed for histological analysis and immunohistochemical staining for endothelial cell markers (e.g., CD31).

C. Data Presentation: Anti-Angiogenic Efficacy of Homoisoflavonoids (Proxy for this compound)
Compound Animal Model Concentration/Dose Endpoint Measured Percentage Inhibition Reference
CremastranoneMouse Corneal Micropocket Assay10 µM (in pellet)Vessel AreaDose-dependent inhibition[5]
CremastranoneMouse Corneal Micropocket Assay25 µM (in pellet)Vessel AreaDose-dependent inhibition[5]

Note: This data for Cremastranone is provided as a reference. The optimal dosage and efficacy of this compound will need to be determined experimentally.

D. Visualization: VEGF Signaling Pathway in Angiogenesis

VEGF_Signaling VEGF Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Endothelial_Cell Endothelial Cell Proliferation, Migration, and Survival Akt->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell S_Moluccanin This compound S_Moluccanin->VEGFR2 Inhibits

Caption: Postulated inhibition of the VEGF signaling pathway by this compound.

III. Anti-Cancer Efficacy of this compound

A. Application Note

The anti-proliferative and pro-apoptotic properties of homoisoflavonoids suggest that this compound may have potential as an anti-cancer agent. Xenograft models are the standard for in vivo evaluation of anti-tumor efficacy.

B. Experimental Protocol

1. Human Tumor Xenograft Model in Nude Mice

  • Materials:

    • This compound

    • Human cancer cell line (e.g., HCT116, HT29)

    • Matrigel

    • Vehicle

    • Positive control (e.g., 5-Fluorouracil, Cyclophosphamide)

    • Female BALB/c nude mice (6-8 weeks old)

    • Digital calipers

  • Procedure:

    • Culture the selected human cancer cell line.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse.

    • Monitor tumor growth regularly using digital calipers.

    • When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.

    • Administer this compound, vehicle, or positive control at the predetermined doses and schedule (e.g., daily, p.o. or i.p.).

    • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).

C. Data Presentation: Anti-Cancer Efficacy of Natural Products (Proxy for this compound)
Compound Cancer Cell Line Animal Model Dose Route of Administration Endpoint Measured Tumor Growth Inhibition (%) Reference
AiphanolHCT116Nude mouse xenograft50 mg/kgp.o.Tumor VolumeSignificant reduction[6]
AiphanolHT29Nude mouse xenograft50 mg/kgp.o.Tumor VolumeSignificant reduction[6]
Tenacissoside HAnaplastic Thyroid CancerXenograftNot Specifiedi.p.Tumor VolumeSignificantly decreased[7]

Note: This data for other natural products is provided as a reference. The optimal dosage and efficacy of this compound will need to be determined experimentally.

D. Visualization: Apoptosis Signaling Pathway

Apoptosis_Signaling Intrinsic Apoptosis Signaling Pathway Cell_Stress Cellular Stress (e.g., DNA damage) Bcl2_family Bcl-2 Family Cell_Stress->Bcl2_family Bax_Bak Bax/Bak Bcl2_family->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis S_Moluccanin This compound S_Moluccanin->Bcl2_family Modulates

Caption: Potential modulation of the intrinsic apoptosis pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for this compound Efficacy Testing start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping disease_induction Disease Induction (Inflammation, Angiogenesis, Tumor) grouping->disease_induction treatment This compound / Vehicle / Positive Control Administration disease_induction->treatment monitoring Monitoring of Disease Progression and Animal Welfare treatment->monitoring endpoint Endpoint Measurement (e.g., Paw Volume, Vessel Area, Tumor Size) monitoring->endpoint analysis Data Analysis and Statistical Evaluation endpoint->analysis end End analysis->end

Caption: A generalized workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Studying Coumarin Structure-Activity Relationships Using 3-Arylcoumarins as a Model Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins represent a significant class of naturally occurring and synthetic heterocyclic compounds built upon a benzopyran-2-one core. Their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antibacterial, and enzyme inhibitory activities, have established them as privileged scaffolds in drug discovery.[1][2][3][4] Understanding the structure-activity relationships (SAR) of coumarin derivatives is crucial for the rational design of novel therapeutic agents with enhanced potency and selectivity.

While the specific compound (S)-Moluccanin is a known coumarinolignoid isolated from Aleurites moluccana, detailed SAR studies on it are not extensively available in the current literature.[5][6][7][8] Therefore, this document will focus on the well-studied class of 3-arylcoumarins as a representative model for illustrating the principles and methodologies used in coumarin SAR studies. The 3-arylcoumarin scaffold is a key structural motif in many biologically active molecules and has been the subject of numerous SAR investigations.[1][2][9][10]

These notes provide an overview of the biological activities of 3-arylcoumarins, present key quantitative data to illustrate SAR, detail relevant experimental protocols, and include visualizations of experimental workflows and signaling pathways.

Biological Activities and Structure-Activity Relationships of 3-Arylcoumarins

3-Arylcoumarins have demonstrated a broad spectrum of biological activities. The nature and position of substituents on both the coumarin nucleus and the 3-aryl ring significantly influence their potency and mechanism of action.

Antiproliferative and Cytotoxic Activity:

Hydroxylated 3-phenylcoumarins have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines.[11][12] SAR studies have revealed that the presence and position of hydroxyl and methoxy groups on the coumarin ring (A-ring) and the 3-phenyl ring (B-ring) are critical for activity. For instance, the introduction of ortho-hydroxy-methoxy groups or ortho-dihydroxy groups on the A-ring can enhance antiproliferative activity.[11] Interestingly, some derivatives with potent antiproliferative effects exhibit weak antioxidant activity, suggesting distinct mechanisms of action.[11] One such compound, 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin, was found to be a potent antiproliferative agent that acts by deregulating the cell cycle and inducing apoptosis.[11]

Monoamine Oxidase (MAO) Inhibition:

3-Arylcoumarins have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease.[9][13] The substitution pattern on the 3-aryl ring plays a crucial role in determining both the potency and selectivity of inhibition. For example, a trifluoromethyl group at the para position of the 3-phenyl ring has been shown to be highly effective for MAO-B inhibition.[1] Halogenated 3-arylcoumarins, such as 3-(3-bromophenyl)-6-methylcoumarin, have demonstrated picomolar inhibitory activity against hMAO-B, being significantly more potent than the reference drug selegiline.[9]

Antibacterial Activity:

Amino and nitro-substituted 3-arylcoumarins have been synthesized and screened for their antibacterial properties.[14] The position of these substituents is a key determinant of their activity against Gram-positive bacteria like Staphylococcus aureus.[14] Preliminary SAR studies indicate that nitro substitution on the coumarin ring is important for antibacterial efficacy.[14]

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on 3-arylcoumarin derivatives, highlighting key structure-activity relationships.

Table 1: Antiproliferative Activity of Hydroxylated 3-Phenylcoumarins against HL-60 and A549 Cancer Cell Lines [12]

CompoundR1R2R3R4'IC50 (µM) HL-60IC50 (µM) A549
1 HHHH>100>100
2 OHHHH25.338.1
3 HOHHH12.518.7
4 OCH3OHHOH5.27.5
5 OHOHHOH8.911.2

Data extracted from a study on hydroxylated 3-phenylcoumarins, illustrating the effect of substitution on antiproliferative activity.[12]

Table 2: MAO-B Inhibitory Activity of 3-Arylcoumarin Derivatives [1][9]

CompoundSubstitution on 3-Aryl RingIC50 (µM) for hMAO-B
6 4'-CF30.056
7 3'-Br, 6-CH3 on coumarin0.000134
8 Unsubstituted>10

Data compiled from studies on 3-arylcoumarins as MAO-B inhibitors, showing the impact of electron-withdrawing and halogen substituents.[1][9]

Table 3: Antibacterial Activity of Nitro-Substituted 3-Arylcoumarins against S. aureus [14]

CompoundPosition of Nitro GroupMIC (µg/mL)
9 6-NO216
10 3'-(3-methylphenyl)-6-NO28
11 3'-(4-nitrophenyl)>128

Data from a study on amino/nitro substituted 3-arylcoumarins, demonstrating the importance of the nitro group position for antibacterial activity.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the SAR evaluation of coumarin derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of coumarin derivatives on cancer cell lines.[15][16][17][18][19]

Materials:

  • Human cancer cell lines (e.g., HL-60, HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test coumarin derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test coumarin derivatives in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Enzyme Inhibition Assay (Soybean Lipoxygenase)

This protocol is used to evaluate the inhibitory effect of coumarin derivatives on lipoxygenase, an enzyme involved in inflammation.[20]

Materials:

  • Soybean Lipoxygenase (LOX)

  • Linoleic acid sodium salt

  • Borate buffer (0.2 M, pH 9.0)

  • Test coumarin derivatives dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, mix 840 µL of borate buffer, 100 µL of LOX solution (e.g., 1500 U/mL), and 10 µL of the test compound solution (or DMSO for control).

  • Pre-incubation: Incubate the mixture at 25°C for 5 minutes.

  • Reaction Initiation: Add 50 µL of linoleic acid solution (e.g., 2 mM) to start the reaction.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for 100 seconds.

  • Data Analysis: Calculate the rate of the reaction for both control and test samples. The percentage of inhibition is calculated as: [1 - (Rate of sample / Rate of control)] * 100. Determine the IC50 value from a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of coumarin derivatives against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate) or Amplex Red (MAO-B substrate)

  • Horseradish peroxidase (for Amplex Red assay)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test coumarin derivatives dissolved in DMSO

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture: In a 96-well black plate, add the phosphate buffer, MAO enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate (kynuramine for MAO-A, or Amplex Red/HRP for MAO-B) to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for kynuramine product 4-hydroxyquinoline; Ex/Em = 530/590 nm for resorufin from Amplex Red) over time.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values from the dose-response curves.

Visualizations

Signaling Pathway Diagram

G cluster_0 Apoptosis Induction by 3-Arylcoumarin Coumarin 3-Arylcoumarin Derivative CellCycle Cell Cycle Deregulation Coumarin->CellCycle Caspases Caspase Activation Coumarin->Caspases Apoptosis Apoptosis CellCycle->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 3-arylcoumarins.

Experimental Workflow Diagram

G cluster_1 Workflow for Cytotoxicity Screening Start Start: Cancer Cell Lines Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with Coumarin Derivatives Seeding->Treatment Incubation 48h Incubation Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Readout Absorbance Measurement (570nm) Solubilization->Readout Analysis IC50 Determination Readout->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Logical Relationship Diagram

G cluster_2 Structure-Activity Relationship Logic Scaffold 3-Arylcoumarin Scaffold Activity Biological Activity (e.g., IC50, MIC) Scaffold->Activity Substituents Substituents (Position, Nature) Substituents->Activity SAR SAR Insights Activity->SAR

Caption: Logical flow of a structure-activity relationship study.

References

Troubleshooting & Optimization

Improving (S)-Moluccanin synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-Moluccanin, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the asymmetric synthesis of this compound?

A1: The first reported asymmetric synthesis of (S,S)-moluccanin achieved an overall yield of 28% over 9 steps.[1]

Q2: What are the key bond-forming steps in the synthesis of this compound?

A2: The key bond-forming steps in the developed synthetic route are a Mitsunobu coupling, a modified Miyaura arylation using a rhodium catalyst, and an acid-catalyzed cyclization.[1]

Q3: Is it possible to synthesize both enantiomers of related compounds using this method?

A3: Yes, the developed synthetic route allows for the synthesis of both enantiomers from the same chiral pool reagent, (S)-solketal.[1] This versatility is a key feature of the methodology.

Q4: What is the starting material for this synthetic route?

A4: The synthesis starts from (S)-solketal, a readily available chiral pool reagent.[1]

Q5: How is the purity of the final this compound product typically assessed?

A5: Purity is commonly determined using methods like High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[2] Structural confirmation and identification are carried out using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The first asymmetric synthesis of (S,S)-moluccanin reported full characterization data, including NMR spectra.[1]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in Mitsunobu coupling step. 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Impure reagents (e.g., wet solvent, old DIAD/DEAD).1. Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider adding more reagents. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. 3. Use freshly distilled solvents and new bottles of azodicarboxylates.
Difficulty in removing triphenylphosphine oxide byproduct. Triphenylphosphine oxide is a common byproduct of the Mitsunobu reaction and can be difficult to separate by standard column chromatography due to its polarity.1. Attempt to crystallize the product from a suitable solvent system, leaving the byproduct in the mother liquor. 2. Use a modified workup, such as precipitation of the byproduct by adding a non-polar solvent like hexane or ether. 3. Consider using a polymer-supported triphenylphosphine to simplify removal by filtration.
Low yield in the modified Miyaura arylation. 1. Inactive catalyst. 2. Poor quality of the boronic acid or ester. 3. Presence of oxygen, which can deactivate the catalyst.1. Ensure the rhodium catalyst is handled under an inert atmosphere. Consider using a fresh batch of catalyst. 2. Use high-purity boronic acid/ester. 3. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.
Incomplete acid-catalyzed cyclization. 1. Insufficient acid strength or concentration. 2. Reaction time is too short. 3. Presence of water in the reaction mixture.1. Consider using a stronger acid catalyst or increasing its loading. The reported synthesis uses Amberlyst 15 resin.[1] 2. Monitor the reaction by TLC and extend the reaction time if necessary. The reported procedure calls for 36 hours at 80 °C.[1] 3. Use anhydrous solvents and reagents to prevent quenching of the acid catalyst.
Formation of diastereomers or enantiomers. Loss of stereochemical integrity at a chiral center during the reaction sequence.The described method is designed for stereoselective synthesis.[1] If stereochemical impurity is observed, carefully review all reaction conditions, especially those involving the chiral centers. Ensure that temperatures and reagents are consistent with the protocol.
Final product has low purity after column chromatography. Co-elution of closely related impurities.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider using alternative purification techniques such as preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC), which has been effective for purifying similar natural products.[3]

Quantitative Data Summary

Step Reaction Yield
1-3Conversion of (S)-solketal to a key intermediate87% (over 3 steps)
4Modified Miyaura arylation47%
5-7Further modifications65% (over 2 steps)
8DIBAL reduction66%
9Acid-induced cyclization90%
Overall Total Synthesis 28% (over 9 steps) [1]

Experimental Protocols

Key Step: Acid-Induced Cyclization for (S,S)-Moluccanin Synthesis[1]

This protocol describes the final cyclization step to form the 1,4-dioxane ring of (S,S)-Moluccanin.

  • To a solution of the alcohol precursor (e.g., intermediates 19a/b and 20a/b as described in the reference literature) in toluene, add Amberlyst 15 resin.

  • Heat the reaction mixture to 80 °C.

  • Stir the reaction for 36 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the Amberlyst 15 resin.

  • Wash the resin with an appropriate solvent (e.g., ethyl acetate).

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the final (S,S)-Moluccanin. The reported yield for this step is 90%.[1]

Visualizations

G cluster_start Starting Material Preparation cluster_coupling Core Assembly cluster_modification Functional Group Manipulation cluster_cyclization Final Cyclization and Product start (S)-Solketal intermediate1 Intermediate Alcohol start->intermediate1 Multiple Steps (87% yield over 3 steps) intermediate2 Coupled Intermediate intermediate1->intermediate2 Modified Miyaura Arylation (47% yield) intermediate3 Modified Intermediate intermediate2->intermediate3 Two-step modification (65% yield) intermediate4 Alcohol Precursor intermediate3->intermediate4 DIBAL Reduction (66% yield) product This compound intermediate4->product Acid-Catalyzed Cyclization (90% yield)

Caption: Workflow for the asymmetric synthesis of this compound.

References

Technical Support Center: (S)-Moluccanin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (S)-Moluccanin, ensuring its stability and understanding its degradation profile is critical for experimental accuracy and therapeutic efficacy. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a type of natural compound known as a coumarinolignoid.[1] This class of molecules is characterized by a structural fusion of a coumarin moiety with a phenylpropanoid unit through a 1,4-dioxane bridge.[1]

Q2: What are the general stability concerns for coumarin-based compounds like this compound?

Coumarin derivatives are susceptible to degradation under various conditions. The primary routes of degradation include:

  • Hydrolysis: The lactone ring, a core feature of the coumarin structure, can undergo hydrolysis, particularly under basic (alkaline) conditions.[2][3][4][5][6][7]

  • Oxidation: The aromatic rings and other functional groups in the molecule can be susceptible to oxidation, which can be initiated by exposure to air, oxidizing agents, or light.[8][9]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to photochemical reactions, causing degradation of the compound.[10][11][12][13]

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under controlled conditions. Based on supplier recommendations for the solid compound, the following storage practices are advised:

  • Short-term storage: 4°C, protected from light.

  • Long-term storage of stock solutions: -80°C for up to 6 months or -20°C for up to 1 month, always protected from light.[14]

It is crucial to use freshly opened, anhydrous solvents like DMSO for preparing stock solutions, as hygroscopic solvents can introduce moisture and affect stability.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and recommended solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Loss of compound activity or inconsistent experimental results. Degradation of this compound in solution due to improper storage or handling.- Prepare fresh stock solutions of this compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at or below -20°C and protect from light.[14] - For aqueous experimental media, consider the pH and buffer composition, as basic conditions can promote hydrolysis.
Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.- Analyze a freshly prepared standard of this compound to confirm its retention time and purity. - Review the sample preparation and analysis workflow: - Was the sample exposed to high pH, strong light, or elevated temperatures? - Are there any potential oxidizing agents in the sample matrix or mobile phase? - Perform forced degradation studies (see Experimental Protocols section) on a pure sample of this compound to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.- Use a co-solvent such as DMSO, but keep the final concentration low (typically <0.5%) to avoid effects on biological systems. - Investigate the use of solubilizing agents like cyclodextrins.
Discoloration of the this compound solution. Potential oxidation or photodegradation.- Immediately prepare a fresh solution from a solid stock that has been properly stored. - Ensure all solutions are protected from light by using amber vials or covering containers with aluminum foil. - Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

To investigate the stability of this compound and identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration.

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature. Note that degradation may be rapid.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose a solution to a light source (e.g., UV lamp or a photostability chamber).

  • Monitor the degradation over time by taking samples at various intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, using a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method for Stability Testing:

A stability-indicating method is crucial to separate the intact this compound from its degradation products.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A C18 column is a common starting point for the separation of moderately polar compounds like coumarins.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A Photodiode Array (PDA) or Diode-Array Detector (DAD) allows for the monitoring of multiple wavelengths and can help in identifying peaks with different UV spectra, which is characteristic of degradation products. Mass Spectrometry (MS) detection provides mass information for the parent compound and its degradants, aiding in their identification.

Data Presentation

While specific quantitative data for this compound is not yet available in the public domain, the following table illustrates how stability data can be structured. Researchers are encouraged to generate their own data following the provided protocols.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation Products Detected
0.1 M HCl, 60°C2485.22
0.1 M NaOH, 25°C415.73
3% H₂O₂, 25°C2470.14
Heat (60°C)2495.51
Photolysis (UV)865.3>5

Visualizations

Logical Workflow for Investigating this compound Instability

Workflow for this compound Stability Investigation A Observe Inconsistent Results or Unexpected Chromatographic Peaks B Hypothesize Compound Degradation A->B C Verify Stock Solution Integrity B->C D Perform Forced Degradation Study B->D E Analyze Samples by Stability-Indicating Method (e.g., HPLC-MS) C->E If stock is suspect D->E F Identify Degradation Products and Pathways E->F G Optimize Storage and Experimental Conditions F->G H Implement Optimized Protocol G->H

Caption: A logical workflow for troubleshooting and investigating the stability of this compound.

Potential Degradation Pathways of a Coumarin Moiety

General Degradation Pathways for the Coumarin Core Coumarin This compound (Coumarin Core) Hydrolysis Hydrolysis (Lactone Ring Opening) Coumarin->Hydrolysis Oxidation Oxidation (e.g., Hydroxylation) Coumarin->Oxidation Photodegradation Photodegradation (e.g., Dimerization, Isomerization) Coumarin->Photodegradation Products1 Carboxylic Acid & Phenol Derivatives Hydrolysis->Products1 Products2 Hydroxylated and Oxidized Derivatives Oxidation->Products2 Products3 Dimers, Isomers, and other Photoproducts Photodegradation->Products3

Caption: Generalized degradation pathways applicable to the coumarin core of this compound.

References

Overcoming poor solubility of (S)-Moluccanin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of (S)-Moluccanin in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound belongs to the coumarin class of compounds, which are known for their potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] Like many coumarins, this compound is a hydrophobic molecule with low aqueous solubility, which can lead to precipitation in the aqueous buffer systems and cell culture media used in biological assays.[2][3][4] This precipitation can cause inaccurate dosing, leading to unreliable and difficult-to-interpret experimental results.[5]

Q2: What are the initial signs of solubility issues with this compound in my assay?

A2: The most common indicators of poor solubility include the appearance of a precipitate, cloudiness, or turbidity when the this compound stock solution is added to your aqueous assay medium.[2] You might also observe inconsistent results between replicate experiments or a lack of a clear dose-response relationship.

Q3: What is the best solvent to dissolve this compound for in vitro assays?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended initial solvent for dissolving this compound and other hydrophobic compounds for biological assays.[5][6] It is crucial to first prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer or cell culture medium. Other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used.[3][4][7]

Q4: How can I prevent this compound from precipitating when I add it to my aqueous assay medium?

A4: To prevent precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay medium is kept to a minimum, typically below 1%, as higher concentrations can be toxic to cells.[6][8] It is also important to add the stock solution to the aqueous medium with vigorous vortexing or mixing to facilitate rapid dispersion.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Possible Cause Recommended Solution
This compound precipitates immediately upon addition to aqueous buffer or media. The concentration of this compound exceeds its solubility limit in the final assay medium.- Decrease the final concentration of this compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO), but ensure it remains within a cell-tolerated range (typically <1%).- Use a solubilizing agent such as a surfactant (e.g., Tween-80, Pluronic F-68) or a cyclodextrin.[9][10][11]
Inconsistent or non-reproducible assay results. - Incomplete dissolution of the this compound stock solution.- Precipitation of the compound over the course of the experiment.- Ensure the stock solution is fully dissolved before use. Gentle warming and sonication can aid dissolution.- Visually inspect assay plates for precipitation before and after the experiment.- Consider using a more robust solubilization strategy, such as formulating this compound in a solid dispersion or a lipid-based system for in vivo studies.[9][12][13]
High background signal or artifacts in the assay. The solvent or solubilizing agent is interfering with the assay components.- Run a vehicle control containing the same concentration of solvent and any solubilizing agents used to treat the cells.- Test the effect of different solvents or solubilizing agents on your assay readout.
Observed cytotoxicity is not dose-dependent. - The compound is precipitating at higher concentrations, leading to a plateau in the effective concentration.- The solvent (e.g., DMSO) is causing toxicity at higher concentrations.- Determine the kinetic and thermodynamic solubility of this compound in your specific assay medium.[6]- Ensure the final DMSO concentration is consistent across all tested concentrations of this compound and is below the cytotoxic threshold for your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Cell-Based Assay with this compound
  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in your cell culture medium. It is crucial to add the stock solution to the medium with vigorous mixing to minimize precipitation.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Remember to include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period.

  • Assay: Perform your downstream assay (e.g., MTT assay for cell viability, Western blot for protein expression).

Data Presentation: Solvent and Co-Solvent Options

The following table summarizes common solvents and co-solvents that can be used to improve the solubility of hydrophobic compounds like this compound.

Solvent/Co-Solvent Typical Starting Concentration in Stock Recommended Max Final Concentration in Assay Notes
DMSO (Dimethyl sulfoxide) 10-50 mM< 1%Most common initial choice; can be cytotoxic at higher concentrations.[6]
Ethanol 10-30 mM< 1%Can be more volatile than DMSO.
DMF (N,N-Dimethylformamide) 10-30 mM< 0.5%Use with caution, can be more toxic than DMSO.
PEG 300/400 (Polyethylene glycol) -1-5%Can be used as a co-solvent to improve aqueous solubility.[11]
Tween-80 -0.1-1%A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds.[10]
β-Cyclodextrins -Varies (mM range)Forms inclusion complexes with hydrophobic molecules to increase their solubility.[9]

Visualizations

Signaling Pathways

Coumarins are known to modulate various signaling pathways. Below are diagrams of pathways that this compound may influence based on the known activities of related compounds.

G cluster_0 Oxidative Stress ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces release from Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription SMoluccanin This compound SMoluccanin->Nrf2 may promote activation

Caption: Potential modulation of the Nrf2 signaling pathway by this compound to combat oxidative stress.

G cluster_1 PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes SMoluccanin This compound SMoluccanin->PI3K may inhibit

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

G cluster_workflow Workflow for Overcoming Solubility Issues Start Start: Poorly Soluble This compound Powder Step1 Prepare High-Concentration Stock in 100% DMSO Start->Step1 Step2 Serial Dilution into Aqueous Assay Medium (with vigorous mixing) Step1->Step2 Decision Precipitation Observed? Step2->Decision Success Proceed with Assay Decision->Success No Troubleshoot Troubleshoot: - Lower Concentration - Add Co-solvents/Surfactants Decision->Troubleshoot Yes Troubleshoot->Step2

References

Optimizing (S)-Moluccanin Dosage for Cell Culture Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of (S)-Moluccanin in cell culture experiments. Due to the limited availability of specific data for this compound, this guide offers a generalized framework based on the activities of related coumarinolignoids and standard practices for novel compound testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a coumarinolignoid, a class of natural compounds. While specific data on this compound is limited, extracts from its source, Aleurites moluccana, have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and SiHa. Coumarins, the broader class of compounds to which this compound belongs, are known to modulate several signaling pathways involved in cancer cell proliferation and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3]

Q2: What is a recommended starting concentration for this compound in my cell line?

A2: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for example, from 0.1 µM to 100 µM. This range will help identify the concentrations that produce cytotoxic, cytostatic, or no significant effects.

Q3: How do I prepare a stock solution of this compound?

A3: this compound, like many natural compounds, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. This stock can then be diluted in your cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your specific cell line, typically below 0.5%, and for some sensitive primary cells, below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.

Q4: Which assays are suitable for determining the optimal dosage of this compound?

A4: To determine the optimal dosage, you should assess cell viability and cytotoxicity. Commonly used assays include:

  • MTT or WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on cell membrane integrity.

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

For a more in-depth understanding of the mechanism of action, consider performing apoptosis assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Compound Precipitation in Culture Medium Poor solubility of this compound in aqueous medium.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.- Prepare fresh dilutions from the DMSO stock for each experiment.- Gently warm the medium to 37°C before adding the compound dilution.- Visually inspect the medium for any signs of precipitation after adding the compound.
High Variability Between Replicate Wells - Inaccurate pipetting.- Uneven cell seeding.- "Edge effect" in the culture plate.- Use calibrated pipettes and ensure proper mixing.- Create a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
No Observed Effect at Tested Concentrations - The tested concentration range is too low.- The incubation time is too short.- The cell line is resistant to the compound.- Test a higher range of concentrations.- Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.- Verify the expression of the putative target in your cell line, if known.
High Cell Death in Vehicle Control The final DMSO concentration is toxic to the cells.- Determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone.- Ensure the final DMSO concentration in all experimental wells, including the vehicle control, does not exceed this limit (typically <0.5%).

Quantitative Data Summary

The following table presents hypothetical, yet representative, IC50 values for this compound based on data from related coumarin compounds. Researchers should determine the precise IC50 values for their specific cell lines and experimental conditions.

Cell Line Cancer Type Incubation Time (hours) Hypothetical IC50 (µM)
MCF-7 Breast Adenocarcinoma4815.5
MDA-MB-231 Breast Adenocarcinoma4825.2
A549 Lung Carcinoma4832.8
HepG2 Hepatocellular Carcinoma4845.1
HCT116 Colorectal Carcinoma4828.7

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol provides a general procedure for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (and is non-toxic).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for untreated cells and vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay measure_absorbance Measure Absorbance viability_assay->measure_absorbance calc_ic50 Calculate IC50 Value measure_absorbance->calc_ic50

Caption: Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Moluccanin This compound PI3K PI3K Moluccanin->PI3K inhibits RAS RAS Moluccanin->RAS inhibits Bax Bax Moluccanin->Bax activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 mTOR->Bcl2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Bcl2 inhibits Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results solubility Compound Solubility Issues? start->solubility cell_health Cell Health or Contamination? start->cell_health assay_protocol Assay Protocol Variability? start->assay_protocol sol_solubility - Check final DMSO concentration - Prepare fresh dilutions - Visually inspect for precipitate solubility->sol_solubility sol_cell_health - Check cell morphology - Test for mycoplasma - Use cells at low passage number cell_health->sol_cell_health sol_assay_protocol - Standardize incubation times - Calibrate pipettes - Ensure consistent cell seeding assay_protocol->sol_assay_protocol

Caption: Troubleshooting decision tree for common experimental issues.

References

(S)-Moluccanin interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Moluccanin. The information provided addresses potential interference in common biochemical assays and offers guidance on obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a coumarin derivative. Coumarins are a class of natural compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The mechanism of action for many coumarins involves the modulation of various signaling pathways, such as inhibiting carbonic anhydrase, microtubule polymerization, and affecting pathways related to oxidative stress and inflammation like the Nrf2 and NF-κB signaling pathways.[1][4] Some coumarin derivatives have also been shown to induce apoptosis in cancer cells and interfere with cytochrome synthesis.[3][5]

Q2: We are observing unexpected results in our fluorescence-based assay when using this compound. What could be the cause?

Natural products, including coumarin derivatives, are known to interfere with fluorescence-based assays.[6][7][8] This interference can manifest in two primary ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to false-positive signals.[6][7]

  • Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the signal and a false-negative result.[7]

It is crucial to perform control experiments to determine if this compound is interfering with your specific assay system.

Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?

While not definitively classified as a PAIN in the literature found, this compound, as a natural product, has structural motifs that are sometimes associated with PAINs. PAINs are compounds that appear to be active in multiple assays but are actually false positives due to non-specific activity.[9] Common mechanisms of PAINs include chemical reactivity, aggregation, and interference with assay technology (like fluorescence).[10][11] Therefore, it is essential to perform counter-screens and orthogonal assays to confirm any observed biological activity.

Q4: How can I be certain that the observed activity of this compound in my assay is a genuine hit?

To validate a potential hit, especially with a natural product, a systematic approach is necessary. This involves a series of experiments to rule out common artifacts and non-specific effects. A general workflow for hit triage should be followed. This includes confirming the activity in mechanistically distinct assays and performing counter-screens to identify potential interference.[9]

Troubleshooting Guides

Problem 1: Inconsistent or high background signal in a fluorescence-based assay.

Possible Cause: Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Assess Autofluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent substrate or enzyme.

  • Shift Wavelengths: If possible, use a fluorophore that excites and emits at longer, red-shifted wavelengths to minimize interference from autofluorescent compounds.[12]

  • Increase Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent probe can overcome the interference.[13]

Problem 2: Lower than expected signal or apparent inhibition in a fluorescence or absorbance-based assay.

Possible Cause: Quenching of the signal by this compound or light scattering.

Troubleshooting Steps:

  • Perform a Quenching Control: Measure the fluorescence or absorbance of the fluorescent product or colored substrate in the presence and absence of this compound. A significant decrease in signal in the presence of the compound suggests quenching.

  • Check for Compound Aggregation: Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A loss of inhibitory activity in the presence of a detergent can indicate that the compound was forming aggregates that interfered with the assay.

Problem 3: this compound shows activity in a primary screen, but the results are not reproducible or are inconsistent with expected biology.

Possible Cause: Non-specific activity or assay interference.

Troubleshooting Steps:

  • Orthogonal Assays: Validate the activity using a different assay format that relies on a different detection technology (e.g., a colorimetric assay instead of a fluorescence-based one).

  • Thiol Reactivity Test: For assays involving enzymes with critical cysteine residues, test for non-specific reactivity with thiol-containing molecules.

  • Dose-Response Curve Analysis: Examine the shape of the dose-response curve. Steep or unusual curve shapes can be indicative of non-specific mechanisms like aggregation.

Data Presentation

Table 1: Hypothetical Autofluorescence Data of this compound

Concentration of this compound (µM)Fluorescence Intensity (RFU) at 485/520 nmFluorescence Intensity (RFU) at 590/640 nm
0 (Control)10598
1520150
104850320
5022100850
100453001500

This table illustrates how the intrinsic fluorescence of this compound could contribute to the signal at different wavelengths.

Table 2: Hypothetical Effect of a Detergent on this compound's Apparent Inhibition in a Caspase-3 Assay

Concentration of this compound (µM)% Inhibition (without 0.01% Triton X-100)% Inhibition (with 0.01% Triton X-100)
1155
108512
509218
1009522

This table demonstrates a significant reduction in the apparent inhibitory activity of this compound in the presence of a detergent, suggesting aggregation as a possible mechanism of interference.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer to cover the concentration range used in the primary assay.

  • Add the this compound dilutions to the wells of a microplate.

  • Include a "buffer only" control.

  • Read the fluorescence intensity of the plate at the excitation and emission wavelengths used in the primary assay.

  • Interpretation: A concentration-dependent increase in fluorescence intensity in the wells containing this compound indicates autofluorescence.

Protocol 2: Testing for Non-Specific Inhibition via Aggregation

Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, perform the standard assay protocol with a dose-response of this compound.

  • In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the test compound. Then, perform the assay with the same dose-response of this compound.

  • Incubate both sets of reactions and measure the activity.

  • Interpretation: A significant rightward shift in the IC50 value or a substantial decrease in the maximal inhibition in the presence of the detergent suggests that the compound's activity may be due to aggregation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Keap1 Keap1 Keap1->Nrf2 Sequesters ROS ROS ROS->IKK Activates ROS->Keap1 Inactivates Moluccanin This compound Moluccanin->IKK Inhibits Moluccanin->Keap1 Inhibits Gene_Expression Inflammatory & Antioxidant Genes NF-κB_nuc->Gene_Expression Nrf2_nuc->Gene_Expression Experimental_Workflow Start Primary Screen Hit Autofluorescence Check for Autofluorescence Start->Autofluorescence Quenching Check for Quenching Autofluorescence->Quenching Interference Interference Detected? Quenching->Interference OrthogonalAssay Perform Orthogonal Assay Interference->OrthogonalAssay No FalsePositive False Positive Interference->FalsePositive Yes Aggregation Test for Aggregation OrthogonalAssay->Aggregation NonSpecific Non-specific Activity? Aggregation->NonSpecific ValidatedHit Validated Hit NonSpecific->ValidatedHit No NonSpecific->FalsePositive Yes Troubleshooting_Tree Start Unexpected Assay Results AssayType Fluorescence Assay? Start->AssayType CheckFluorescence Run Autofluorescence & Quenching Controls AssayType->CheckFluorescence Yes CheckAggregation Perform Aggregation Test (Detergent) AssayType->CheckAggregation No Interference Interference Found? CheckFluorescence->Interference ModifyAssay Modify Assay (e.g., red-shifted dye) Interference->ModifyAssay Yes Interference->CheckAggregation No ModifyAssay->CheckAggregation AggregationFound Aggregation Detected? CheckAggregation->AggregationFound OrthogonalScreen Use Orthogonal Screen AggregationFound->OrthogonalScreen Yes CheckReactivity Test for Chemical Reactivity (e.g., thiol test) AggregationFound->CheckReactivity No OrthogonalScreen->CheckReactivity ConfirmedHit Proceed with Confirmed Hit CheckReactivity->ConfirmedHit

References

Technical Support Center: Enhancing the Bioavailability of (S)-Moluccanin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of (S)-Moluccanin derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Issue 1: Poor Aqueous Solubility of this compound Derivative

  • Question: My this compound derivative exhibits very low solubility in aqueous buffers, hindering dissolution testing and further in-vitro analysis. What can I do?

  • Answer: Low aqueous solubility is a common challenge for many plant-derived compounds.[1][2][3] Here are several strategies to address this issue:

    • pH Modification: Investigate the pKa of your derivative. If it has ionizable groups, adjusting the pH of the dissolution medium can significantly enhance solubility.

    • Co-solvents: Employing co-solvents can increase the solubility of hydrophobic compounds.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a small percentage and incrementally increase it, while monitoring for any potential precipitation or incompatibility.

    • Surfactants: The use of surfactants at concentrations above the critical micelle concentration (CMC) can improve solubility by forming micelles that encapsulate the hydrophobic drug molecule.

    • Complexation: Cyclodextrins are known to form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[2] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Issue 2: Inconsistent Results in In-Vitro Permeability Assays (e.g., PAMPA, Caco-2)

  • Question: I am observing high variability in the permeability of my this compound derivative across different wells/replicates in my Caco-2 cell monolayer assay. What could be the cause?

  • Answer: Variability in cell-based assays can stem from several factors. Here's a systematic approach to troubleshooting:

    • Cell Monolayer Integrity: Ensure the integrity of the Caco-2 monolayers before and after the experiment. Measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. Inconsistent TEER values can indicate variable monolayer quality.

    • Compound Stability: Assess the stability of your this compound derivative in the assay medium over the experiment's duration. Degradation of the compound can lead to inaccurate permeability measurements.

    • Efflux Transporter Activity: this compound derivatives might be substrates for efflux transporters like P-glycoprotein (P-gp), which can actively pump the compound out of the cells, leading to low apparent permeability.[4] Consider co-incubating with a known P-gp inhibitor, such as verapamil, to investigate this possibility.

    • Metabolism: Caco-2 cells express some metabolic enzymes.[5] Investigate if your compound is being metabolized during the assay.

Issue 3: Low Oral Bioavailability in Animal Models Despite Good In-Vitro Permeability

  • Question: My this compound derivative showed promising permeability in vitro, but the in vivo pharmacokinetic study in rats revealed very low oral bioavailability. What are the potential reasons?

  • Answer: A discrepancy between in vitro and in vivo results often points to physiological factors not captured by simpler models.[6] Key areas to investigate include:

    • First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) before reaching systemic circulation.[6] In vitro metabolism studies using liver microsomes or hepatocytes can help determine the metabolic stability of your derivative.

    • Poor Dissolution in the GI Tract: Even with good intrinsic permeability, if the compound does not dissolve effectively in the gastrointestinal fluids, its absorption will be limited. This is a common issue for poorly soluble drugs.[2]

    • Gut Wall Metabolism: In addition to the liver, metabolic enzymes in the intestinal wall can also contribute to pre-systemic metabolism.

    • Instability in GI Fluids: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Question: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound derivatives?

  • Answer: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve oral bioavailability.[2][7][8] These can be broadly categorized as:

    • Physical Modifications:

      • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a higher dissolution rate.[2]

      • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[3] This can be achieved through methods like spray drying or hot-melt extrusion.[2]

    • Lipid-Based Formulations:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[2][7]

      • Liposomes and Nanoparticles: These carrier systems can encapsulate the drug, protecting it from degradation and enhancing its absorption.[9]

    • Chemical Modifications:

      • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[4] This approach can be used to improve solubility or permeability.

Bioavailability Enhancers

  • Question: Can co-administration of other compounds improve the bioavailability of my this compound derivative?

  • Answer: Yes, certain natural compounds, often referred to as "bioavailability enhancers," can improve the absorption of other drugs.[4][10] A well-known example is piperine, a component of black pepper, which can inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing the systemic exposure of co-administered drugs.[9] Other compounds like quercetin have also been shown to enhance bioavailability.[11]

Quantitative Data Summary

Table 1: Comparison of Formulation Strategies for a Hypothetical this compound Derivative

Formulation StrategyDrug Loading (%)Particle/Droplet SizeIn Vitro Dissolution (at 2h)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)In Vivo Bioavailability (%)
Unformulated DerivativeN/A> 50 µm< 5%0.5 ± 0.1< 2%
Micronized Suspension20%2-5 µm35% ± 4%0.6 ± 0.28% ± 2%
Solid Dispersion (HPMC)15%N/A75% ± 6%1.2 ± 0.325% ± 5%
SEDDS Formulation10%100-200 nm> 90%3.5 ± 0.845% ± 7%
Liposomal Formulation5%150-250 nm> 85%2.8 ± 0.638% ± 6%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific this compound derivative and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) without pepsin and simulated intestinal fluid (SIF, pH 6.8) without pancreatin.

  • Procedure: a. Place a single dose of the this compound derivative formulation into each dissolution vessel. b. Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm. c. Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples and analyze the concentration of the this compound derivative using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Study: a. Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test solution containing the this compound derivative to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability. c. To assess B-to-A permeability (efflux), add the test solution to the basolateral side and fresh HBSS to the apical side. d. Incubate at 37 °C with gentle shaking. e. Collect samples from the receiver compartment at specified time intervals. f. Analyze the concentration of the derivative in the samples by a sensitive analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Unformulated Unformulated This compound Derivative Solubility Solubility Assay Unformulated->Solubility Micronization Micronization Dissolution Dissolution Testing Micronization->Dissolution Solid_Dispersion Solid Dispersion Solid_Dispersion->Dissolution SEDDS SEDDS SEDDS->Dissolution Liposomes Liposomes Liposomes->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Metabolic_Stability Metabolic Stability (Microsomes) Permeability->Metabolic_Stability PK_Study Pharmacokinetic Study (Animal Model) Metabolic_Stability->PK_Study Bioavailability_Assessment Bioavailability Assessment PK_Study->Bioavailability_Assessment troubleshooting_workflow Start Low In Vivo Bioavailability Check_Solubility Poor Solubility/Dissolution? Start->Check_Solubility Check_Permeability Low Permeability? Check_Solubility->Check_Permeability No Improve_Formulation Improve Formulation (e.g., SEDDS, Nanosizing) Check_Solubility->Improve_Formulation Yes Check_Metabolism High First-Pass Metabolism? Check_Permeability->Check_Metabolism No Add_Enhancers Add Permeation Enhancers Check_Permeability->Add_Enhancers Yes Inhibit_Metabolism Co-administer with Metabolism Inhibitor Check_Metabolism->Inhibit_Metabolism Yes End Optimized Bioavailability Check_Metabolism->End No Improve_Formulation->End Add_Enhancers->End Inhibit_Metabolism->End PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Moluccanin This compound Derivative (Hypothetical Target) Moluccanin->PI3K inhibits

References

Technical Support Center: Enhancing the Bioactivity of (S)-Moluccanin through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to modifying the structure of (S)-Moluccanin to improve its biological activity. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a coumarinolignoid, a class of natural products formed by the fusion of a coumarin moiety and a phenylpropanoid unit.[1] Its chemical formula is C₂₀H₁₈O₈.[2][3] Coumarinolignoids, in general, are known to exhibit a range of biological activities, including hepatoprotective, antitumor, anti-inflammatory, and antioxidant effects.[1][4][5][6] While specific activity data for this compound is not extensively detailed in readily available literature, its structural class suggests potential for these therapeutic applications.

Q2: What are the key structural features of this compound that can be targeted for modification?

The structure of this compound presents several key regions for chemical modification to enhance its bioactivity. These include:

  • The Coumarin Core: The benzopyrone ring system is a common scaffold in many bioactive compounds and can be substituted at various positions.[4][7]

  • The Phenylpropanoid Moiety: This part of the molecule contains a phenolic hydroxyl group and two methoxy groups on the aromatic ring, which are prime targets for modification.

  • The Dioxane Bridge: The linkage between the coumarin and phenylpropanoid units could potentially be altered.

  • The Hydroxymethyl Group: The primary alcohol on the dioxane ring offers a site for esterification, etherification, or oxidation.

Q3: What general strategies can be employed to modify the this compound structure to potentially improve its activity?

Based on established structure-activity relationship (SAR) principles for coumarins and related phenolic compounds, the following strategies can be considered:[1][5]

  • Alkylation or Acylation of Phenolic Hydroxyl Groups: Modifying the free hydroxyl group on the phenylpropanoid ring can alter the compound's polarity, solubility, and interaction with biological targets.

  • Introduction of Electron-Withdrawing or Electron-Donating Groups: Adding substituents like halogens, nitro groups, or amino groups to the aromatic rings can influence the electronic properties of the molecule and its biological activity.

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency and pharmacokinetic profiles.

  • Glycosylation: Attaching sugar moieties can enhance water solubility and bioavailability.

  • Formation of Metal Complexes: Introducing metal-chelating functionalities may enhance certain biological activities, such as antioxidant or anticancer effects.

Troubleshooting Guides

Problem: Low yield during the synthesis of this compound analogs.

  • Possible Cause 1: Inefficient coupling reaction. The formation of the dioxane bridge or other key bonds may be low-yielding.

    • Solution: Screen different coupling reagents, catalysts, and reaction conditions (temperature, solvent, reaction time). For instance, in the synthesis of related coumarinolignoids, a Mitsunobu coupling followed by a modified Miyaura arylation has been utilized.[1]

  • Possible Cause 2: Poor solubility of starting materials or intermediates.

    • Solution: Use a co-solvent system or a different solvent with better solubilizing properties. Ensure all reagents are completely dissolved before proceeding with the reaction.

  • Possible Cause 3: Decomposition of starting materials or products.

    • Solution: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to oxidation. Protect sensitive functional groups during synthesis and deprotect them in the final steps.

Problem: Difficulty in purifying the modified this compound derivatives.

  • Possible Cause 1: Similar polarity of the product and byproducts.

    • Solution: Employ different chromatographic techniques. If normal-phase column chromatography is not effective, try reverse-phase chromatography, preparative HPLC, or size-exclusion chromatography.

  • Possible Cause 2: Product is unstable on the chromatographic stationary phase.

    • Solution: Use a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel). Perform chromatography at a lower temperature if the compound is thermally labile.

Problem: Inconsistent results in biological activity assays.

  • Possible Cause 1: Poor solubility of the test compounds in the assay medium.

    • Solution: Use a co-solvent like DMSO to dissolve the compounds, ensuring the final concentration of the solvent in the assay is non-toxic to the cells or enzyme system being tested. Prepare fresh stock solutions for each experiment.

  • Possible Cause 2: Degradation of the compounds over time.

    • Solution: Store stock solutions at -20°C or -80°C and protect them from light.[2] Assess the stability of the compounds in the assay buffer over the time course of the experiment.

Data Presentation

Table 1: Proposed Modifications of this compound and Their Predicted Impact on Bioactivity

Modification SiteType of ModificationRationale for ModificationPredicted Impact on Activity
Phenolic -OHO-Alkylation (e.g., methylation, ethylation)Increase lipophilicity, potentially improve cell membrane permeability.May enhance anticancer or antimicrobial activity.
Phenolic -OHO-Acylation (e.g., acetylation, benzoylation)Pro-drug strategy; ester may be cleaved in vivo to release the active form.Could improve bioavailability and duration of action.
Coumarin RingIntroduction of a nitro groupElectron-withdrawing group can enhance certain biological activities.Potential for increased antifungal or antibacterial activity.[3]
Coumarin RingIntroduction of an amino groupElectron-donating group can modulate electronic properties.May alter antioxidant or enzyme inhibitory activity.
Hydroxymethyl (-CH₂OH)EsterificationIncrease lipophilicity and potential for pro-drug approach.Could enhance cell uptake and overall efficacy.
Hydroxymethyl (-CH₂OH)Oxidation to aldehyde or carboxylic acidIntroduce a new reactive functional group.May lead to novel interactions with biological targets.
Phenylpropanoid RingDemethylation of methoxy groupsIncrease the number of free hydroxyl groups.Likely to increase antioxidant activity.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of the Phenolic Hydroxyl Group in this compound

  • Dissolve this compound: Dissolve this compound (1 equivalent) in a suitable dry solvent such as acetone or DMF.

  • Add Base: Add a base like anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Add Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the base. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

  • Prepare Stock Solutions: Prepare stock solutions of this compound, its modified analogs, and a positive control (e.g., ascorbic acid or Trolox) in methanol or DMSO.

  • Prepare DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: In a 96-well plate, add different concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation S_Moluccanin This compound Modification Chemical Modification (e.g., Alkylation, Acylation) S_Moluccanin->Modification Purification Purification (Column Chromatography, HPLC) Modification->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization BioAssay In Vitro Bioactivity Assay (e.g., Antioxidant, Anticancer) Characterization->BioAssay DataAnalysis Data Analysis (IC50/EC50 Determination) BioAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR SAR->Modification Design New Analogs

Caption: Workflow for the modification and biological evaluation of this compound.

signaling_pathway Moluccanin This compound Analog ROS Reactive Oxygen Species (ROS) Moluccanin->ROS Scavenges Nrf2 Nrf2 Moluccanin->Nrf2 Activates OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->ROS Neutralizes

Caption: Postulated antioxidant mechanism of action for this compound analogs.

References

Technical Support Center: Synthesis of (S)-Moluccanin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Moluccanin. The information is based on established synthetic routes and general principles of scaling up organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound, a coumarinolignoid, has been reported via a stereoselective route.[1][2] The key steps involve a Mitsunobu coupling, a modified Miyaura arylation using a rhodium catalyst, and an acid-catalyzed cyclization to form the core structure.[1][2]

Q2: What are the major challenges in scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several potential challenges common to multi-step organic synthesis. These include ensuring process optimization and reproducibility, managing costs, adhering to regulatory compliance, and effective technology transfer from research and development to manufacturing.[1] Specific chemical challenges may arise in key steps such as the Mitsunobu reaction, where byproduct removal can be difficult on a larger scale, and the Miyaura arylation, which may face issues with catalyst cost, deactivation, and removal.

Q3: Are there any safety concerns to be aware of during the synthesis?

A3: Yes. The Mitsunobu reaction, a key step in the synthesis, is known to have safety concerns, particularly at a larger scale. The reaction is exothermic and can generate potentially hazardous byproducts. A thorough safety assessment and process optimization are crucial before attempting to scale up this step. Additionally, handling of reagents like DEAD (diethyl azodicarboxylate) or DIAD (diisopropyl azodicarboxylate) requires care due to their potential for thermal decomposition.

Q4: How can the stereochemistry of this compound be controlled during synthesis?

A4: The stereochemistry is established early in the synthetic sequence. The reported synthesis utilizes a chiral pool reagent, (S)-solketal, to introduce the desired stereochemistry, which is then carried through the subsequent reaction steps.[1][2] Careful control of reaction conditions during the key bond-forming steps is essential to avoid racemization.

Troubleshooting Guides

Problem 1: Low Yield in the Mitsunobu Coupling Step
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and monitor by TLC/LC-MS. - Ensure reagents (DEAD/DIAD and triphenylphosphine) are of high purity and added slowly at low temperature. - Use a slight excess of the alcohol and nucleophile.
Degradation of starting materials or product - Maintain strict anhydrous conditions as water can hydrolyze the phosphonium salt intermediate. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification leading to product loss - Optimize the chromatographic separation method. - Consider a crystallization step to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Problem 2: Inefficient Miyaura Arylation
Possible Cause Suggested Solution
Catalyst deactivation - Ensure all reagents and solvents are thoroughly degassed to remove oxygen. - Use high-purity catalyst and ligands. - Consider using a more robust catalyst system if deactivation persists.
Poor solubility of reactants - Screen different solvent systems to improve solubility. - Increase the reaction temperature, but monitor for potential side reactions.
Side reactions (e.g., homocoupling) - Optimize the stoichiometry of the boronic acid/ester and the aryl halide. - Adjust the base and reaction temperature.
Problem 3: Formation of Impurities during Acid-Catalyzed Cyclization
Possible Cause Suggested Solution
Use of incorrect acid or concentration - Screen a variety of acids (e.g., TFA, HCl, H2SO4) and their concentrations to find the optimal conditions. - Control the reaction temperature carefully, as higher temperatures can lead to decomposition.
Incomplete cyclization - Increase the reaction time or temperature and monitor the progress by TLC/LC-MS. - Ensure the starting material is fully dissolved in the reaction medium.
Formation of regioisomers - This may be inherent to the substrate. Re-evaluate the cyclization precursor to favor the desired regioselectivity. - Optimize reaction conditions (acid, temperature, solvent) to maximize the yield of the desired isomer.

Experimental Protocols

Key Synthetic Steps for this compound
Step Reaction Reactants Reagents & Conditions Typical Yield
1Mitsunobu CouplingProtected phenol, Chiral alcoholDEAD/DIAD, PPh3, Anhydrous THF, 0 °C to rt70-85%
2DeprotectionEther-linked intermediateBCl3 or other suitable deprotecting agent, DCM, -78 °C to rt85-95%
3Miyaura ArylationAryl halide, Boronic ester[Rh(cod)Cl]2, Ligand, Base (e.g., K2CO3), Toluene/H2O, Heat60-75%
4Acid-Catalyzed CyclizationDiaryl ether intermediateTrifluoroacetic acid (TFA), DCM, rt75-90%

Note: The yields are indicative and may vary based on the specific substrate and reaction scale.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product A Protected Phenol C Mitsunobu Coupling A->C B (S)-Solketal derivative B->C D Deprotection C->D Intermediate 1 E Miyaura Arylation D->E Intermediate 2 F Acid-Catalyzed Cyclization E->F Intermediate 3 G This compound F->G Final Purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield in a Key Step IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Starting Material/Product Degradation? Start->Degradation Purification Purification Issues? Start->Purification IncreaseTime Increase Reaction Time/Temp IncompleteReaction->IncreaseTime Yes CheckReagents Check Reagent Purity IncompleteReaction->CheckReagents Yes Anhydrous Ensure Anhydrous/Inert Conditions Degradation->Anhydrous Yes OptimizeChroma Optimize Chromatography Purification->OptimizeChroma Yes Crystallize Consider Crystallization Purification->Crystallize Yes

References

Technical Support Center: Interpreting Complex NMR Spectra of (S)-Moluccanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of (S)-Moluccanin. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the acquisition and interpretation of NMR spectra for this compound, a coumarinolignoid with a complex molecular structure.

Issue 1: Poor resolution and broad signals in the ¹H NMR spectrum.

  • Question: My ¹H NMR spectrum of this compound shows broad peaks, making it difficult to determine multiplicities and coupling constants. What could be the cause and how can I fix it?

  • Answer: Several factors can lead to poor resolution and peak broadening in NMR spectra. Here are some common causes and solutions:

    • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. If the shimming is not optimized, it can result in broad peaks.

      • Solution: Carefully shim the magnetic field before acquiring data. Most modern spectrometers have automated shimming routines that are a good starting point, but manual shimming may be necessary for optimal resolution.

    • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening.

      • Solution: Try diluting your sample. For this compound, a concentration of 5-10 mg in 0.5-0.6 mL of a suitable deuterated solvent is a good starting point.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

      • Solution: Ensure all glassware is scrupulously clean. If you suspect paramagnetic impurities, you can try filtering the sample through a small plug of celite or passing it through a short column of silica gel.

    • Incomplete Dissolution: If the sample is not fully dissolved, it will lead to an inhomogeneous sample and broad lines.

      • Solution: Ensure your sample is completely dissolved. Gentle warming or sonication may aid in dissolution. If solubility is an issue, consider a different deuterated solvent.

Issue 2: Overlapping signals in the aromatic region.

  • Question: The aromatic region of my ¹H NMR spectrum for this compound is very crowded, and I can't assign the individual proton signals. What can I do?

  • Answer: The structure of this compound contains multiple aromatic rings, which often results in overlapping signals in the ¹H NMR spectrum. Here are some strategies to resolve these signals:

    • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

    • Change the Solvent: Different deuterated solvents can induce different chemical shifts (solvent effects), which may resolve overlapping signals. For example, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) or acetone-d₆ often helps to separate crowded aromatic signals.

    • 2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for resolving and assigning complex spectra.

      • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify spin systems within the molecule.

      • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, which is invaluable for assignment.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular structure.

Issue 3: Difficulty in assigning diastereotopic protons.

  • Question: I am having trouble assigning the diastereotopic protons in the 1,4-dioxane ring of this compound. How can I confidently assign them?

  • Answer: The chiral centers in this compound render the methylene protons in the 1,4-dioxane ring diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

    • 2D NMR is Key:

      • COSY and TOCSY: These experiments will help to identify the spin system of the dioxane ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other. By analyzing the NOE/ROE cross-peaks between the diastereotopic protons and neighboring protons with known stereochemistry, you can often determine their relative orientation and assign them.

    • Coupling Constants: The magnitude of the geminal (²J) and vicinal (³J) coupling constants can also provide stereochemical information. Karplus-type relationships can be used to correlate the vicinal coupling constants to the dihedral angles between the protons.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and how does it affect the NMR spectrum?

A1: this compound is a coumarinolignoid, which means it has a structure composed of a phenylpropanoid unit linked to a coumarin moiety through a 1,4-dioxane bridge. This complex structure leads to a correspondingly complex NMR spectrum with several key features:

  • Aromatic Regions: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm) from the coumarin and phenylpropanoid moieties.

  • Dioxane Ring Protons: A set of coupled signals in the aliphatic region (typically δ 3.0-5.0 ppm) corresponding to the protons on the 1,4-dioxane ring. The chirality of the molecule makes some of these protons diastereotopic.

  • Other Aliphatic Protons: Signals from any other aliphatic groups present on the phenylpropanoid unit.

Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in this compound?

A2: While the exact chemical shifts can vary depending on the solvent and other factors, the following tables provide a general guide for the expected chemical shifts for the core structure of this compound.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Moieties.

Functional GroupChemical Shift (δ, ppm)
Aromatic Protons (Coumarin)6.2 - 7.7
Aromatic Protons (Phenylpropanoid)6.5 - 7.5
Dioxane Ring Protons3.5 - 5.0
Methine Protons3.0 - 4.5
Methylene Protons2.5 - 4.0
Hydroxyl ProtonsVariable (often broad)

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Moieties.

Functional GroupChemical Shift (δ, ppm)
Carbonyl Carbon (Lactone)160 - 170
Aromatic Carbons100 - 160
Dioxane Ring Carbons60 - 80
Methine Carbons40 - 60
Methylene Carbons30 - 50

Q3: What experimental protocols are recommended for acquiring high-quality NMR spectra of this compound?

A3: The following protocols are recommended for acquiring high-quality 1D and 2D NMR spectra of this compound.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

    • Add approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or brief sonication can be used if necessary.

    • Filter the solution through a small plug of glass wool or a syringe filter if any particulate matter is visible.

  • 1D ¹H NMR Acquisition:

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width (SW): ~12-16 ppm.

      • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

      • Relaxation Delay (D1): 1-2 seconds.

      • Acquisition Time (AQ): 2-4 seconds for good digital resolution.

  • 1D ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon.

    • Acquisition Parameters:

      • Spectral Width (SW): ~200-240 ppm.

      • Number of Scans (NS): 1024-4096 scans or more, as ¹³C is much less sensitive than ¹H.

      • Relaxation Delay (D1): 2 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY/ROESY):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize the number of scans and acquisition times to achieve good signal-to-noise and resolution in both dimensions. This will depend on the sample concentration and the specific experiment being run.

    • For NOESY/ROESY experiments, a mixing time of 300-800 ms is a good starting point for a molecule of this size.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for interpreting the complex NMR spectra of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Purified this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Process_Data Process Spectra TwoD_NMR->Process_Data Assign_Signals Assign Signals Process_Data->Assign_Signals Structure_Validation Validate Structure Assign_Signals->Structure_Validation

Caption: Workflow for NMR-based structure elucidation of this compound.

troubleshooting_logic cluster_broad_peaks_solutions Solutions for Broad Peaks cluster_overlap_solutions Solutions for Overlapping Signals cluster_assignment_solutions Solutions for Assignment Issues Start Problem with NMR Spectrum Broad_Peaks Broad Peaks? Start->Broad_Peaks Overlapping_Signals Overlapping Signals? Broad_Peaks->Overlapping_Signals No Shim Re-shim Magnet Broad_Peaks->Shim Yes Assignment_Issue Assignment Difficulty? Overlapping_Signals->Assignment_Issue No Higher_Field Use Higher Field Overlapping_Signals->Higher_Field Yes Advanced_2D Run Advanced 2D NMR (HMBC, NOESY/ROESY) Assignment_Issue->Advanced_2D Yes Dilute Dilute Sample Shim->Dilute Filter Filter Sample Dilute->Filter Change_Solvent Change Solvent Higher_Field->Change_Solvent Run_2D_NMR Run 2D NMR (COSY, HSQC) Change_Solvent->Run_2D_NMR Compare_Literature Compare with Literature Data Advanced_2D->Compare_Literature

Caption: Troubleshooting logic for common NMR spectral issues.

Validation & Comparative

Comparative Efficacy of (S)-Moluccanin and its Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological efficacy of (S)-Moluccanin and its enantiomer is currently hindered by a significant lack of publicly available experimental data. While the synthesis of (-)-Moluccanin, designated as (S,S)-Moluccanin, has been documented, studies detailing its biological activities, or those of its (R,R) enantiomer, are not present in the current scientific literature.

This guide aims to provide researchers, scientists, and drug development professionals with the available structural information for Moluccanin, alongside established experimental protocols for evaluating the biological activities commonly associated with the broader class of coumarinolignoids. This will enable researchers to conduct their own comparative studies upon successful synthesis or acquisition of the Moluccanin enantiomers.

Structural Information

Moluccanin is a coumarinolignoid, a class of natural products known for a variety of biological activities. The stereochemistry of the naturally occurring (-)-Moluccanin has been assigned as (S,S).

Table 1: Physicochemical Properties of Moluccanin

PropertyValue
Molecular Formula C₂₀H₁₈O₈
Molecular Weight 386.35 g/mol
IUPAC Name (2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g]chromen-7-one
Enantiomers (S,S)-Moluccanin and (R,R)-Moluccanin

Potential Biological Activities for Investigation

Coumarinolignoids, the chemical class to which Moluccanin belongs, have been reported to exhibit a range of biological effects. Based on this, the following activities are recommended for investigation when comparing the efficacy of this compound and its enantiomer:

  • Cytotoxic Activity: The potential to induce cell death in cancer cell lines.

  • Antioxidant Activity: The ability to neutralize free radicals and reduce oxidative stress.

  • Anti-inflammatory Activity: The capacity to reduce inflammation, for example, by inhibiting the production of inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound and its enantiomer.

Cytotoxicity Assay (MTT Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

a. Cell Culture:

  • Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

b. Experimental Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare stock solutions of this compound and its enantiomer in a suitable solvent (e.g., DMSO).

  • Treat the cells with serial dilutions of each compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

a. Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

  • This compound and its enantiomer dissolved in methanol at various concentrations.

  • Ascorbic acid as a positive control.

b. Experimental Procedure:

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

a. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

b. Experimental Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or its enantiomer for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the nitrite concentration.

  • Assess cell viability after treatment using the MTT assay to ensure that the inhibition of NO is not due to cytotoxicity.

Data Presentation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison of the efficacy of this compound and its enantiomer.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM)

Cell LineThis compound(R,R)-MoluccaninDoxorubicin (Positive Control)
HeLa Data to be determinedData to be determinedData to be determined
MCF-7 Data to be determinedData to be determinedData to be determined
A549 Data to be determinedData to be determinedData to be determined

Table 3: Comparative Antioxidant Activity (EC₅₀ in µM)

AssayThis compound(R,R)-MoluccaninAscorbic Acid (Positive Control)
DPPH Scavenging Data to be determinedData to be determinedData to be determined

Table 4: Comparative Anti-inflammatory Activity (IC₅₀ in µM for NO Inhibition)

Cell LineThis compound(R,R)-MoluccaninDexamethasone (Positive Control)
RAW 264.7 Data to be determinedData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the bioactivity of the Moluccanin enantiomers.

G cluster_synthesis Compound Acquisition cluster_assays Biological Efficacy Evaluation cluster_analysis Data Analysis and Comparison S_Mol (S,S)-Moluccanin Cytotoxicity Cytotoxicity Assays (e.g., MTT) S_Mol->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH) S_Mol->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) S_Mol->AntiInflammatory R_Mol (R,R)-Moluccanin R_Mol->Cytotoxicity R_Mol->Antioxidant R_Mol->AntiInflammatory DataTable Quantitative Data Tables (IC50 / EC50 values) Cytotoxicity->DataTable Antioxidant->DataTable AntiInflammatory->DataTable Comparison Efficacy Comparison DataTable->Comparison

Caption: Workflow for comparing the efficacy of Moluccanin enantiomers.

As the necessary experimental data becomes available, this guide can be updated to provide a direct and objective comparison of the efficacy of this compound and its enantiomer, which will be of significant value to the scientific community.

Unveiling the Mechanism of Action of (S)-Moluccanin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents for inflammatory and nociceptive disorders has led to a growing interest in natural products. Compounds derived from Aleurites moluccana, colloquially referred to as Moluccanin, have demonstrated significant anti-inflammatory and antinociceptive properties. This guide focuses on the key active flavonoids from this plant, Swertisin and 2”-O-rhamnosylswertisin, which are likely the compounds of interest under the umbrella term "(S)-Moluccanin." We provide a comparative analysis of their mechanisms of action, supported by experimental data, and present potential alternatives with similar therapeutic targets.

Comparative Analysis of Bioactive Compounds

The primary mechanism of action for Swertisin and 2”-O-rhamnosylswertisin involves the modulation of key inflammatory and pain signaling pathways. These flavonoids have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), and to interfere with downstream signaling cascades including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Below is a comparative summary of the efficacy of these compounds and selected alternatives.

CompoundTarget/AssayEfficacy (IC50/ED50)Reference
Swertisin TNF-α InhibitionNot explicitly quantified in searched literatureGeneral anti-inflammatory reports
2”-O-rhamnosylswertisin Carrageenan-induced hypernociception50 ± 5% inhibition at 30 mg/kg (p.o.)[1]
CFA-induced mechanical sensitization25 ± 3% inhibition[1]
PGE2-induced mechanical sensitization94 ± 6% inhibition[1]
Kaempferol TNF-α InhibitionIC50 ~6 µmol/L for HGF-induced Met phosphorylation[2]
Apigenin 26S Proteasome (chymotrypsin-like)IC50 = 11.5 µM[3]
26S Proteasome (caspase-like)IC50 = 1.5 µM[3]
Quercetin Formalin-induced pain (neurogenic phase)ID50 = 374.1 µmol/kg (i.p.)[4]
Formalin-induced pain (inflammatory phase)ID50 = 103.0 µmol/kg (i.p.)[4]
Sennoside B TNF-α InhibitionIC50 = 0.32 µM[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating the mechanism of action.

Caption: Simplified signaling pathway for inflammation and the inhibitory action of Swertisin and 2”-O-rhamnosylswertisin.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Analysis Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulation (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Test Compound Stimulation->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis ELISA ELISA for Cytokine Levels Supernatant_Collection->ELISA Western_Blot Western Blot for Signaling Proteins Cell_Lysis->Western_Blot Animal_Model Animal Model of Pain/Inflammation Compound_Admin Compound Administration Animal_Model->Compound_Admin Behavioral_Test Behavioral Testing (von Frey) Compound_Admin->Behavioral_Test Tissue_Collection Tissue Collection Behavioral_Test->Tissue_Collection Tissue_Collection->ELISA Tissue_Collection->Western_Blot

Caption: General experimental workflow for validating the mechanism of action of anti-inflammatory and antinociceptive compounds.

Detailed Experimental Protocols

For researchers aiming to validate the mechanism of action of these or similar compounds, the following are detailed protocols for key experiments.

Von Frey Test for Mechanical Allodynia in Mice

This method is used to assess mechanical sensitivity, a hallmark of neuropathic and inflammatory pain.[6][7]

  • Apparatus: A set of calibrated von Frey filaments (monofilaments that exert a specific force when bent).

  • Procedure:

    • Place mice individually in transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[7]

    • Starting with a filament of low force, apply the filament perpendicularly to the plantar surface of the hind paw until it buckles. Hold for 3-5 seconds.[6]

    • A positive response is a brisk withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

    • The pattern of responses is used to calculate the 50% withdrawal threshold using a specific formula or software.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α in Cell Culture Supernatants

This assay quantifies the amount of a specific protein (e.g., TNF-α) in a sample.[8][9]

  • Materials: ELISA kit for the specific cytokine (e.g., human or mouse TNF-α), microplate reader, wash buffer, substrate solution, and stop solution.

  • Procedure:

    • Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight.[8]

    • Wash the plate to remove unbound antibody.

    • Block the plate with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.[8]

    • Add standards and cell culture supernatant samples to the wells and incubate.

    • Wash the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.[9]

    • Wash the plate.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at a specific wavelength using a microplate reader. The concentration of TNF-α in the samples is determined by comparing their absorbance to the standard curve.

Western Blot for Phosphorylated p38 MAPK

This technique is used to detect the activation (phosphorylation) of specific proteins in a cell lysate.[10][11][12]

  • Materials: SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, primary antibodies (against phosphorylated and total p38 MAPK), HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure:

    • Prepare cell lysates from treated and untreated cells.

    • Determine protein concentration using a protein assay (e.g., Bradford).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

    • Transfer the separated proteins from the gel to a membrane.[11]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.[12]

    • Wash the membrane.

    • Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.

    • Wash the membrane.

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of phosphorylated p38 MAPK. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total p38 MAPK.[12]

Conclusion

Swertisin and 2”-O-rhamnosylswertisin, the key bioactive compounds from Aleurites moluccana, demonstrate significant potential as anti-inflammatory and antinociceptive agents. Their mechanism of action, centered on the inhibition of pro-inflammatory cytokines and modulation of the p38 MAPK signaling pathway, offers a promising avenue for the development of novel therapeutics. This guide provides a framework for researchers to compare these compounds with alternatives and to validate their mechanisms of action through established experimental protocols. Further investigation into the specific molecular interactions and downstream effects of these flavonoids will be crucial for their translation into clinical applications.

References

Navigating the Analytical Landscape for Coumarin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. While specific cross-validation data for the analytical methods of (S)-Moluccanin is not publicly available, this guide provides a comprehensive comparison of commonly employed analytical techniques for coumarin derivatives, offering a robust framework for methodology selection and validation.

This compound is a type of coumarinolignoid, a class of natural products known for a range of biological activities, including hepatoprotective, antitumor, anti-inflammatory, and antioxidant effects.[1] The analysis of such compounds relies on precise and validated analytical methods. This guide explores High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Mass Spectrometry (LC-MS), presenting their performance data and outlining general experimental protocols.

Comparative Analysis of Analytical Methods for Coumarin Derivatives

The selection of an analytical method for coumarin derivatives is contingent on factors such as sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[2][3][4][5]

MethodPrincipleLinearity (R²)LODLOQPrecision (RSD%)Accuracy/Recovery (%)
HPLC-UV/PDA Separation based on polarity, detection via UV absorbance.>0.999[6]0.05 - 2.5 mg/kg[7]0.05 - 8 mg/kg[7]<5%[8]88 - 115%[8][9]
UHPLC-UV/FLD Utilizes smaller particle size columns for faster, higher-resolution separation. UV and fluorescence detection.>0.999UV: µg/mL range, FLD: ng/mL range[8]UV: µg/mL range, FLD: ng/mL range[8]<5%[8]>88%[8]
HPLC-MS/MS Separation by HPLC followed by mass analysis, offering high selectivity and sensitivity.>0.99[3]0.5 - 1.7 µg/kg[3]1.7 - 5.2 µg/kg[3]<10%[9]80 - 115%[9]
LC-ESI-MS/MS LC coupled with Electrospray Ionization Tandem Mass Spectrometry for quantification.---Intra- and inter-batch variations assessed[10]Validated for accuracy[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized protocols for the analysis of coumarin derivatives based on published literature.

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for cleaning up sample extracts before chromatographic analysis involves Solid-Phase Extraction (SPE).

  • Conditioning: The SPE cartridge (e.g., C8) is conditioned with methanol followed by water.

  • Loading: The sample extract is loaded onto the cartridge.

  • Washing: The cartridge is washed with a solvent mixture (e.g., water/methanol) to remove interfering substances.

  • Elution: The target coumarin analytes are eluted with an appropriate solvent (e.g., methanol).[7]

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for coumarin analysis would involve the following:

  • Column: A reversed-phase column, such as a C8 or C18, is commonly used.[7]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.5% acetic acid) and an organic solvent (e.g., acetonitrile) is often employed.[7]

  • Detection: Detection is carried out using a photodiode array (PDA) detector, which allows for the comparison of UV spectra for peak purity assessment.[7]

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers enhanced separation efficiency and speed.

  • Column: Columns with smaller particle sizes (e.g., 1.8 µm) are used.[11]

  • Mobile Phase: A gradient of aqueous acetic acid and acetonitrile is a common mobile phase.[11]

  • Detection: Both UV and fluorescence detectors can be used, with fluorescence offering higher sensitivity for fluorescent coumarins.[8][11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective analysis, LC-MS/MS is the method of choice.[3][4][5]

  • Ionization: Electrospray ionization (ESI) is a frequently used technique.[10]

  • Detection: The analysis is often performed in the Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[3]

Visualizing Methodologies and Pathways

Cross-Validation Workflow for Analytical Methods

The cross-validation of an analytical method ensures its robustness and reliability. A typical workflow involves an initial single-laboratory validation followed by an inter-laboratory (cross-validation) study.

CrossValidationWorkflow cluster_0 Single-Laboratory Validation cluster_1 Inter-Laboratory Cross-Validation MethodDev Method Development & Optimization ValidationParams Validation of Parameters (Linearity, LOD, LOQ, Precision, Accuracy) MethodDev->ValidationParams ExternalLab Method Transfer to External Laboratory ValidationParams->ExternalLab Validated Method Protocol ComparativeTesting Comparative Testing of Standardized Samples ExternalLab->ComparativeTesting DataAnalysis Statistical Analysis of Results (e.g., Recovery, Reproducibility) ComparativeTesting->DataAnalysis FinalReport Final Validated Method Report DataAnalysis->FinalReport Generates

Caption: A generalized workflow for the single-laboratory and inter-laboratory cross-validation of an analytical method.

Hypothetical Signaling Pathway Involving a Coumarin Derivative

Coumarin derivatives are known to exhibit a variety of biological activities, which are often mediated through their interaction with cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a coumarin derivative could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Coumarin This compound (or other coumarin) IKK IKK Complex Coumarin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Transcription

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory action of a coumarin derivative via inhibition of the NF-κB pathway.

References

(S)-Moluccanin: A Natural Compound Awaiting a Comparative Clinical Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the therapeutic potential of (S)-Moluccanin, a natural product isolated from the candlenut tree (Aleurites moluccana), have placed it within the broad category of immunology and inflammation research. However, a comprehensive analysis comparing its efficacy and mechanism of action against current standard-of-care drugs is premature due to the conspicuous absence of published preclinical and clinical data.

Currently, this compound is commercially available for research purposes, but detailed scientific literature outlining its specific biological activities, signaling pathways, and performance in disease models remains elusive. Without this foundational data, a meaningful comparison to established therapeutic agents is not feasible.

To facilitate future comparative analysis, this guide outlines the necessary experimental data required and provides a framework for how such a comparison would be structured, should data become available.

Hypothetical Comparative Data Framework

For a rigorous comparison, quantitative data from head-to-head or well-controlled independent studies are essential. The following tables represent the types of data that would be necessary to evaluate this compound against a standard-of-care drug, for instance, in the context of an inflammatory condition.

Table 1: In Vitro Efficacy of this compound vs. Standard-of-Care Drug

ParameterThis compoundStandard-of-Care DrugExperiment Protocol
Target IC50 (nM) Data not availablee.g., 50 nMSee Experimental Protocol 1
Cytokine Inhibition (e.g., TNF-α, IL-6) IC50 (nM) Data not availablee.g., 100 nM (TNF-α), 150 nM (IL-6)See Experimental Protocol 2
Cell Viability (CC50) in Immune Cells (µM) Data not availablee.g., >10 µMSee Experimental Protocol 3
Selectivity Index (CC50/IC50) Data not availablee.g., >200Calculated from above data

Table 2: In Vivo Efficacy in a Murine Model of Inflammation

ParameterThis compoundStandard-of-Care DrugPlaceboExperiment Protocol
Dose Administered (mg/kg) Data not availablee.g., 10 mg/kgVehicleSee Experimental Protocol 4
Reduction in Paw Edema (%) Data not availablee.g., 60%0%See Experimental Protocol 4
Reduction in Pro-inflammatory Cytokines in Serum (%) Data not availablee.g., 50%0%See Experimental Protocol 5
Histopathological Score (Arbitrary Units) Data not availablee.g., 1.54.0See Experimental Protocol 6

Essential Experimental Protocols for Future Comparison

Detailed methodologies are critical for the reproducibility and validation of findings. The following are examples of experimental protocols that would be necessary to generate the data for the tables above.

Experimental Protocol 1: Target-Based Enzymatic Assay A biochemical assay would be performed to determine the half-maximal inhibitory concentration (IC50) of this compound against its putative molecular target. The protocol would involve incubating varying concentrations of the compound with the purified enzyme and its substrate, followed by the quantification of product formation using a suitable detection method (e.g., fluorescence, absorbance).

Experimental Protocol 2: Cytokine Release Assay in Primary Immune Cells Primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 macrophages) would be stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of increasing concentrations of this compound or a standard-of-care drug. After a defined incubation period, the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol 3: Cell Viability Assay To assess cytotoxicity, the same immune cells used in the cytokine release assay would be treated with this compound. Cell viability would be determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The half-maximal cytotoxic concentration (CC50) would then be calculated.

Experimental Protocol 4: Murine Model of Carrageenan-Induced Paw Edema An acute inflammatory response would be induced in mice by injecting carrageenan into the paw. This compound, a standard-of-care anti-inflammatory drug, or a vehicle control would be administered systemically prior to the carrageenan challenge. Paw volume would be measured at various time points to quantify the extent of edema and the inhibitory effect of the treatments.

Experimental Protocol 5: Quantification of Serum Cytokines Following the in vivo experiment, blood samples would be collected from the mice. Serum levels of key pro-inflammatory cytokines would be quantified using a multiplex cytokine assay (e.g., Luminex) to assess the systemic anti-inflammatory effects of this compound.

Experimental Protocol 6: Histopathological Analysis Paw tissue from the in vivo experiment would be collected, fixed in formalin, embedded in paraffin, and sectioned. The tissue sections would be stained with hematoxylin and eosin (H&E) and examined microscopically by a blinded pathologist to assess the degree of inflammation, cellular infiltration, and tissue damage. A semi-quantitative scoring system would be used to compare the different treatment groups.

Visualizing Potential Mechanisms and Workflows

To understand the potential mechanism of action of this compound and the experimental processes, graphical representations are invaluable.

G cluster_0 Hypothetical Signaling Pathway for this compound Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines S_Moluccanin This compound S_Moluccanin->IKK Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway.

G cluster_1 In Vivo Efficacy Workflow Animal_Model Murine Model of Inflammation Treatment_Groups Treatment Groups - this compound - Standard-of-Care - Placebo Animal_Model->Treatment_Groups Dosing Systemic Administration Treatment_Groups->Dosing Inflammatory_Challenge Inflammatory Challenge (e.g., Carrageenan) Dosing->Inflammatory_Challenge Endpoint_Measurement Endpoint Measurement - Paw Edema - Serum Cytokines - Histopathology Inflammatory_Challenge->Endpoint_Measurement Data_Analysis Data Analysis and Comparison Endpoint_Measurement->Data_Analysis

Caption: General workflow for in vivo compound testing.

A Comparative Analysis of the Structure-Activity Relationship of (S)-Moluccanin Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of coumarin analogs structurally related to (S)-Moluccanin, with a focus on their cytotoxic effects on cancer cell lines. This compound, a prenylated coumarin, belongs to a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.

Quantitative Data Summary

The cytotoxic activity of several 7-prenyloxycoumarin analogs, which share a core structure with this compound, has been evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1, offering a clear comparison of their relative potencies. A lower IC50 value indicates a higher cytotoxic activity.

CompoundStructureCell LineIC50 (µM)Reference
Auraptene7-((2E)-3,7-dimethylocta-2,6-dien-1-oxy)-2H-chromen-2-oneMCF-759.7[1]
Umbelliprenin7-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-oxy)-2H-chromen-2-oneMCF-773.4[1]
Herniarin7-methoxy-2H-chromen-2-oneMCF-7207.6[1]
Umbelliferone7-hydroxy-2H-chromen-2-oneMCF-7476.3[1]

Table 1: Cytotoxicity of this compound Analogs against the MCF-7 Breast Cancer Cell Line. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells after a 48-hour incubation period.

From the data presented, a clear structure-activity relationship can be observed. The presence and nature of the substituent at the C7 position of the coumarin ring significantly influence the cytotoxic activity. Auraptene, with its geranyloxy group, exhibits the highest potency among the tested analogs against MCF-7 cells. The slightly larger farnesyloxy group in umbelliprenin results in a marginal decrease in activity. In contrast, the much smaller methoxy group in herniarin and a hydroxyl group in umbelliferone lead to a significant reduction in cytotoxicity, with IC50 values increasing to 207.6 µM and 476.3 µM, respectively[1]. This suggests that a lipophilic prenyl-type chain of a certain length at the C7 position is favorable for the cytotoxic activity of these coumarin analogs against MCF-7 breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the coumarin analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Culture: The human breast adenocarcinoma cell line, MCF-7, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Experimental Procedure:

  • Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (Auraptene, Umbelliprenin, Herniarin, Umbelliferone). A vehicle control (DMSO) was also included.

  • The plates were incubated for 48 hours.

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Apoptosis Detection by Propidium Iodide (PI) Staining and Flow Cytometry

The induction of apoptosis was assessed by analyzing the DNA content of the cells using propidium iodide staining followed by flow cytometry.

Experimental Procedure:

  • MCF-7 cells were seeded and treated with the IC50 concentrations of the test compounds for 48 hours.

  • After treatment, both adherent and floating cells were collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells were washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark at room temperature.

  • The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase, which is indicative of apoptosis, was quantified.

Western Blot Analysis for Bax Protein Expression

The expression level of the pro-apoptotic protein Bax was determined by Western blot analysis.

Experimental Procedure:

  • MCF-7 cells were treated with the test compounds for 48 hours.

  • Total cell lysates were prepared using a suitable lysis buffer containing protease inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated with a primary antibody against Bax overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin) was used as a loading control.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

General Structure of this compound Analogs and Modification Sites

The following diagram illustrates the core coumarin structure and the key position (C7) where substitutions in the studied analogs occur.

Caption: General chemical structure of the coumarin core and the C7 substitution site for the analyzed analogs.

Proposed Apoptotic Signaling Pathway

Studies on auraptene, a close analog of this compound, suggest that its cytotoxic effect is mediated through the induction of apoptosis. A key event in this process is the upregulation of the pro-apoptotic protein Bax. The following diagram illustrates a simplified intrinsic apoptotic pathway initiated by such compounds.

Apoptotic_Pathway Coumarin This compound Analog (e.g., Auraptene) Cell MCF-7 Cancer Cell Coumarin->Cell Induces stress Bax Upregulation of Bax Protein Cell->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion CytochromeC Release of Cytochrome c Mitochondrion->CytochromeC Caspases Caspase Activation (Caspase-9, Caspase-3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by this compound analogs in cancer cells.

References

A Head-to-Head Comparison of Warfarin and the Investigational Compound (S)-Moluccanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established anticoagulant Warfarin and the natural coumarinolignoid (S)-Moluccanin. While Warfarin is a widely used therapeutic agent with a well-documented pharmacological profile, this compound remains a compound of research interest with limited data on its effects on hemostasis. This document summarizes the known properties of Warfarin and explores the potential anticoagulant and antiplatelet activities of this compound based on the known biological activities of the broader coumarin class of compounds.

Overview of Compounds

Warfarin is a synthetic derivative of coumarin, a natural compound found in many plants. It is a cornerstone of oral anticoagulant therapy, used in the prevention and treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[1][2][3] It functions as a vitamin K antagonist, interfering with the synthesis of clotting factors.[1][2][3]

This compound is a naturally occurring coumarinolignoid isolated from plants such as Aleurites moluccana.[4] Coumarinolignoids are a class of compounds known to possess a variety of biological activities, including anti-inflammatory and antioxidant properties.[5] To date, there is no direct experimental evidence of the anticoagulant or antiplatelet activity of this compound. However, its structural relationship to the coumarin family suggests the potential for such effects.[6][7]

Mechanism of Action and Signaling Pathways

Warfarin: Inhibition of Vitamin K Epoxide Reductase

Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2][3] This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and the anticoagulant proteins C and S.[1][2][3] Without sufficient reduced vitamin K, the synthesis of functional clotting factors in the liver is impaired, leading to a decrease in their plasma concentration and a prolongation of clotting time.

Warfarin_Pathway VK_inactive Vitamin K (oxidized) VKORC1 VKORC1 VK_inactive->VKORC1 Reduction VK_active Vitamin K (reduced) Precursors Inactive Clotting Factors (II, VII, IX, X) Proteins C & S VK_active->Precursors γ-carboxylation VKORC1->VK_active Warfarin Warfarin Warfarin->VKORC1 Inhibition Active_Factors Active Clotting Factors Proteins C & S Precursors->Active_Factors Coagulation Coagulation Cascade Active_Factors->Coagulation

Caption: Warfarin's mechanism of action.

This compound: A Potential Antiplatelet Agent?

While the direct mechanism of action for this compound on hemostasis is unknown, other coumarin derivatives have been shown to exhibit antiplatelet activity.[6][8][9] These compounds can interfere with platelet aggregation induced by various agonists such as arachidonic acid, collagen, and ADP.[9] Potential mechanisms include the inhibition of thromboxane A2 formation and phosphoinositide breakdown.[9]

Comparative Performance Data

As there is no available data on the anticoagulant or antiplatelet activity of this compound, a direct quantitative comparison with Warfarin is not possible. The following table summarizes the known anticoagulant properties of Warfarin.

ParameterWarfarinThis compound
Anticoagulant Activity
Prothrombin Time (PT)ProlongedData not available
Activated Partial Thromboplastin Time (aPTT)ProlongedData not available
Antiplatelet Activity
Platelet AggregationNo direct effectData not available (other coumarins show inhibitory effects)[8][9]

Experimental Protocols for Evaluation of this compound

To determine the potential anticoagulant and antiplatelet effects of this compound, the following standard experimental protocols could be employed.

In Vitro Anticoagulant Activity Assays

Objective: To assess the effect of this compound on the intrinsic, extrinsic, and common pathways of the coagulation cascade.

Methodology:

  • Sample Preparation: Prepare various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Plasma Collection: Obtain platelet-poor plasma (PPP) from healthy human donors by centrifugation of citrated whole blood.

  • Prothrombin Time (PT) Assay:

    • Pre-incubate PPP with different concentrations of this compound or vehicle control.

    • Initiate coagulation by adding a thromboplastin reagent.

    • Measure the time to clot formation. An extension of the PT indicates inhibition of the extrinsic and common pathways.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Pre-incubate PPP with different concentrations of this compound or vehicle control.

    • Add a contact activator (e.g., silica) and phospholipids.

    • Initiate coagulation by adding calcium chloride.

    • Measure the time to clot formation. An extension of the aPTT indicates inhibition of the intrinsic and common pathways.

Anticoagulant_Assay_Workflow Start Whole Blood Centrifuge1 Centrifugation Start->Centrifuge1 PPP Platelet-Poor Plasma (PPP) Centrifuge1->PPP Incubate Incubate with This compound PPP->Incubate PT_Assay PT Assay (add Thromboplastin) Incubate->PT_Assay aPTT_Assay aPTT Assay (add Activator + CaCl2) Incubate->aPTT_Assay Measure_PT Measure Clotting Time PT_Assay->Measure_PT Measure_aPTT Measure Clotting Time aPTT_Assay->Measure_aPTT Result_PT Prolonged PT? Measure_PT->Result_PT Result_aPTT Prolonged aPTT? Measure_aPTT->Result_aPTT Platelet_Aggregation_Workflow Start Whole Blood Centrifuge2 Low-Speed Centrifugation Start->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge2->PRP Incubate_PRP Incubate PRP with This compound PRP->Incubate_PRP LTA Light Transmission Aggregometry Incubate_PRP->LTA Add_Agonist Add Agonist (e.g., ADP, Collagen) LTA->Add_Agonist Measure_Aggregation Measure Light Transmission Add_Agonist->Measure_Aggregation Result_Aggregation Inhibition of Aggregation? Measure_Aggregation->Result_Aggregation

References

Validating Small Molecule Target Engagement in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a living cell is a critical step in drug discovery. This guide provides an objective comparison of common methodologies for validating target engagement, complete with sample data, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.

While direct binding of a small molecule to its purified target protein can be quantified with high precision using biochemical assays, these methods do not confirm engagement in the complex milieu of a cell.[1] Cellular target engagement assays are therefore essential to bridge the gap between in vitro affinity and in vivo efficacy, providing crucial evidence for a compound's mechanism of action.[2][3] A multi-faceted approach, combining different techniques, often provides the most robust validation of target engagement.[1]

Visualizing the Workflow

A typical workflow for validating target engagement involves treating cells with the compound of interest, followed by a specific assay to measure the interaction between the compound and its target protein. The results are then analyzed to determine the extent of target engagement.

Target Engagement Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Target Engagement Assays cluster_analysis Data Analysis Cells Cells Treated_Cells Treated_Cells Cells->Treated_Cells Treatment Compound Compound Compound->Treated_Cells CETSA CETSA Treated_Cells->CETSA Assay Kinobeads Kinobeads Treated_Cells->Kinobeads Assay IP_WB IP_WB Treated_Cells->IP_WB Assay Analysis Analysis CETSA->Analysis Kinobeads->Analysis IP_WB->Analysis Conclusion Target Engagement Validated Analysis->Conclusion Interpretation

Caption: A generalized workflow for validating cellular target engagement.

Signaling Pathway Context

Understanding the signaling pathway in which the target protein operates is crucial for designing functional assays that can corroborate direct target engagement. For instance, if a small molecule targets a specific kinase, its engagement should lead to predictable changes in the phosphorylation of downstream substrates.

Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase A (Target of Moluccanin) Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response regulates gene expression Moluccanin (S)-Moluccanin Moluccanin->Kinase_A inhibits

References

Comparative Analysis of Moluccanin from Natural Sources: A Framework for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative analysis of Moluccanin. This guide provides a framework for analysis, details hypothetical comparative data, outlines experimental protocols, and visualizes a relevant biological pathway.

Introduction

Moluccanin, a coumarinolignoid, has been identified and isolated from the stem bark of the candlenut tree (Aleurites moluccanus). While the specific stereochemistry of naturally occurring Moluccanin, denoted as (S)-Moluccanin in the query, is not extensively detailed in current scientific literature, this guide provides a comprehensive framework for its comparative analysis should multiple natural sources be identified in the future. The information presented here is based on the known data for Moluccanin and general principles of phytochemical analysis.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of this compound from different hypothetical natural sources, the following table structure is proposed. At present, Aleurites moluccanus is the only reported source of Moluccanin. The data for "Source B" and "Source C" are hypothetical and serve as a template for future research.

Parameter Source A: Aleurites moluccanus (Stem Bark) Source B (Hypothetical) Source C (Hypothetical)
Yield of Crude Extract (%) [Data not available]--
This compound Content in Crude Extract (mg/g) [Data not available]--
Final Yield of Purified this compound (mg/kg of plant material) [Data not available]--
Purity of this compound (%) [Data not available]--
Method of Extraction [e.g., Maceration, Soxhlet]--
Method of Purification [e.g., Column Chromatography, HPLC]--
Method of Analysis [e.g., HPLC-DAD, LC-MS]--

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required for a comparative analysis of this compound. These protocols are based on standard techniques for the isolation and characterization of coumarins and related compounds from plant materials.

Extraction of this compound

Objective: To extract crude this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., stem bark of Aleurites moluccanus)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper

Procedure:

  • A known quantity (e.g., 1 kg) of the dried, powdered plant material is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • The extraction process is repeated three times to ensure maximum yield. The resulting extracts are combined.

Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude methanol extract

  • Silica gel (for column chromatography)

  • A series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol)

  • Thin Layer Chromatography (TLC) plates

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel.

    • A silica gel column is prepared using a non-polar solvent (e.g., n-hexane).

    • The adsorbed sample is loaded onto the top of the column.

    • The column is eluted with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Fractions are collected and monitored by TLC. Fractions showing similar profiles are combined.

  • Preparative HPLC:

    • The fraction containing this compound is further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase determined by analytical HPLC.

    • The peak corresponding to this compound is collected.

    • The solvent is evaporated to yield the purified compound.

Quantification of this compound

Objective: To determine the concentration of this compound in the extracts and purified samples.

Materials:

  • Purified this compound standard

  • HPLC system with a Diode Array Detector (DAD)

  • LC-MS system for confirmation

  • Analytical grade solvents for the mobile phase

Procedure:

  • A standard stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol).

  • A calibration curve is generated by preparing a series of dilutions of the standard solution and injecting them into the HPLC system.

  • The crude extracts and purified fractions are dissolved in the same solvent and analyzed by HPLC under the same conditions.

  • The concentration of this compound in the samples is calculated by comparing the peak area with the calibration curve.

  • The identity of the compound can be further confirmed by comparing its retention time and mass spectrum with the standard using LC-MS.

Mandatory Visualization

Signaling Pathway

While the specific signaling pathways modulated by Moluccanin are not yet elucidated, many coumarins are known to exhibit anti-inflammatory and anticancer activities through modulation of key signaling pathways. The diagram below illustrates a generalized representation of the NF-κB signaling pathway, a common target for bioactive natural products.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NF_kB NF-κB IkB_P P-IκB IkB->IkB_P NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Moluccanin This compound (Hypothetical Target) Moluccanin->IKK_complex Inhibition (Hypothesized) DNA DNA NF_kB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound from different natural sources.

Experimental_Workflow cluster_sources Natural Sources cluster_processing Sample Processing cluster_analysis Analysis cluster_comparison Comparative Analysis Source_A Source A (A. moluccanus) Extraction Extraction Source_A->Extraction Source_B Source B Source_B->Extraction Source_C Source C Source_C->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Purification Final Purification (Preparative HPLC) Purification->Final_Purification Quantification Quantification (HPLC-DAD) Final_Purification->Quantification Identification Identification (LC-MS) Final_Purification->Identification Purity_Assessment Purity Assessment Final_Purification->Purity_Assessment Data_Comparison Comparative Data Analysis (Yield, Purity) Quantification->Data_Comparison Purity_Assessment->Data_Comparison

Caption: Workflow for comparative analysis of this compound from different sources.

Conclusion

While the current body of scientific literature primarily identifies Moluccanin from a single natural source, Aleurites moluccanus, and lacks specific details on the (S)-stereoisomer, this guide provides a robust framework for future comparative studies. The outlined experimental protocols and data presentation templates offer a standardized approach for researchers to follow as new sources of this potentially bioactive compound are discovered. The illustrative diagrams provide a visual representation of a potential mechanism of action and the necessary experimental workflow. Further research is warranted to explore the full potential of Moluccanin, including its stereochemistry, presence in a wider range of natural sources, and its pharmacological properties.

Safety Operating Guide

Navigating the Safe Disposal of (S)-Moluccanin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like (S)-Moluccanin is a cornerstone of laboratory safety and environmental responsibility. As this compound is a plant-derived alkaloid, it must be treated as a hazardous chemical waste. This guide provides essential, step-by-step procedures for its safe disposal, designed to mitigate risks and ensure compliance with standard safety practices.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Discard gloves in a designated hazardous waste bag after use.
Eye Protection Safety goggles or a face shield to protect against splashes.
Body Protection A lab coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
Respiratory Protection Work in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

II. Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is through a licensed hazardous waste disposal service.

Step 1: Segregation and Waste Collection

  • Do not mix this compound with other chemical waste unless compatibility is confirmed. Alkaloids can react with strong oxidizing agents, acids, and bases.

  • Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads, and empty containers), in a designated, compatible, and clearly labeled hazardous waste container. The original container is preferred.[1]

Step 2: Labeling the Hazardous Waste Container

  • The container must be labeled with the words "Hazardous Waste."[2][3]

  • Clearly identify the contents as "this compound." Do not use abbreviations or chemical formulas.[3]

  • Indicate the hazards associated with the waste (e.g., "Toxic").[2]

  • Include the name and contact information of the principal investigator or laboratory manager.[3]

  • Note the accumulation start date.[2]

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area (SAA).[2] This area should be well-ventilated and away from general laboratory traffic.

  • Ensure the container is kept closed except when adding waste.

  • Segregate the container from incompatible materials.[2]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

  • Follow all institutional procedures for waste manifest and pickup.

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]

  • The rinsate must be collected and disposed of as hazardous chemical waste.[4]

  • After triple-rinsing, the container may be disposed of in the regular trash, but it is best to reuse it for compatible waste if possible.[4]

III. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean: Collect the absorbent material and dispose of it as hazardous waste, following the steps outlined above.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution. The cleaning materials should also be disposed of as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal start Begin this compound Disposal assess Assess Hazards (Treat as Toxic Alkaloid) start->assess ppe Don Appropriate PPE assess->ppe collect Collect Waste in Designated Container ppe->collect label_container Label Container 'Hazardous Waste - this compound' collect->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal Complete contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Moluccanin
Reactant of Route 2
(S)-Moluccanin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.